3,6-Dichloro-4,5-dimethylpyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,6-dichloro-4,5-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVVGCRPPJVNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611214 | |
| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34584-69-5 | |
| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3,6-dichloro-4,5-dimethylpyridazine. The information is compiled from various sources to aid in its application in research and development, particularly in the field of medicinal chemistry and as a pharmaceutical intermediate.
Core Chemical Properties
This compound is a heterocyclic compound with the molecular formula C₆H₆Cl₂N₂.[1] It is recognized as a useful building block in organic synthesis, primarily due to the reactivity of its chlorine substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34584-69-5 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point | 109-111 °C or 120-121 °C | [1] |
| Boiling Point | 317.1 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Appearance | White needle-like crystals | [1] |
Note: Conflicting data exists for the melting point.
Spectral Data
Detailed spectral data for this compound is not widely available in the public domain. The following provides a summary of the available information.
Table 2: Spectral Properties of this compound
| Spectrum Type | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 2.05 (s, 6H, 2 x CH₃) | [1] |
| ¹³C NMR | Data not available | |
| Mass Spectrometry | Data not available | |
| Infrared (IR) | Data not available |
Solubility
Specific solubility data for this compound in various organic solvents has not been reported in the reviewed literature. General solubility would be expected in chlorinated solvents and some polar aprotic solvents.
Synthesis and Reactivity
This compound is typically synthesized from a dihydroxy precursor. The dichlorinated nature of the pyridazine ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Experimental Protocol: Synthesis from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
A general method for the synthesis of this compound involves the chlorination of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one.[1]
Materials:
-
6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
28% aqueous ammonium hydroxide
-
Ethanol
-
Activated carbon
-
Silicon dioxide
Procedure:
-
A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) is stirred at 160°C.
-
After the reaction, the suspension is made alkaline by the addition of 28% aqueous ammonium hydroxide, leading to the formation of a brown precipitate.
-
The precipitate is filtered and dissolved in hot ethanol to remove any insoluble materials.
-
Activated carbon is added to the ethanol solution, and the mixture is refluxed for 5 minutes.
-
The solution is decolorized by passing it through silicon dioxide.
-
Excess ethanol is removed by distillation under reduced pressure to yield the final product as white needle-like crystals.[1]
Yield: Approximately 69.2%.[1]
Reactivity Profile
The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. This reactivity allows for the sequential or simultaneous substitution with various nucleophiles such as amines, alcohols, and thiols, making it a versatile intermediate for creating diverse chemical libraries for drug discovery.
Applications in Drug Development
While specific biological activities for this compound are not well-documented, its role as a pharmaceutical intermediate is noted.[1] Dichloropyridazine scaffolds are present in a variety of biologically active molecules, and this compound serves as a starting material for the synthesis of more complex derivatives that may target a range of biological pathways.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Visualizations
As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis is provided below.
Caption: Synthesis workflow for this compound.
References
3,6-Dichloro-4,5-dimethylpyridazine molecular weight and formula
This document outlines the fundamental chemical identifiers for 3,6-Dichloro-4,5-dimethylpyridazine, a heterocyclic compound relevant in pharmaceutical and chemical research. The primary focus is on its molecular formula and weight, which are foundational data points for any research or development activities involving this molecule.
Quantitative Data Summary
The essential chemical data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.
| Identifier | Value | Citation |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][3] |
| Molecular Weight | 177.03 g/mol | [1][2] |
| CAS Registry Number | 34584-69-5 | [1][2] |
Methodology for Determination
The molecular formula and weight of a chemical compound like this compound are determined through standard, universally accepted chemical principles.
-
Molecular Formula (C₆H₆Cl₂N₂): The formula is established through elemental analysis, which determines the percentage composition of each element (Carbon, Hydrogen, Chlorine, Nitrogen) in a pure sample. This empirical data is then used to calculate the simplest whole-number ratio of atoms, and subsequently, the molecular formula is confirmed using mass spectrometry.
-
Molecular Weight (177.03 g/mol ): This value is a calculated theoretical weight based on the molecular formula. It is derived by summing the atomic weights of all constituent atoms (6 Carbon, 6 Hydrogen, 2 Chlorine, and 2 Nitrogen) using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC). The monoisotopic mass, which is determined with high precision by mass spectrometry, further confirms the compound's identity and molecular weight.[1]
The concepts of signaling pathways and complex biological workflows are not applicable to the determination of these fundamental physicochemical properties. The diagram below illustrates the logical relationship between the compound's identity and its core attributes.
References
Technical Guide: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine from Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,6-dichloro-4,5-dimethylpyridazine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with dimethylmaleic anhydride.
Synthetic Pathway Overview
The synthesis proceeds through two primary stages:
-
Step 1: Cyclization/Condensation: Reaction of dimethylmaleic anhydride with hydrazine hydrate to form 4,5-dimethyl-3,6-pyridazinediol (also known as 4,5-dimethylmaleic hydrazide).
-
Step 2: Chlorination: Conversion of the dihydroxy intermediate to the final product, this compound, using a chlorinating agent.
This pathway is analogous to the well-established synthesis of 3,6-dichloropyridazine from maleic anhydride.[1]
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethyl-3,6-pyridazinediol
This procedure is adapted from analogous syntheses of pyridazinediols from their corresponding anhydrides.[2][3]
Reaction:
Materials:
-
Dimethylmaleic Anhydride
-
Hydrazine Hydrate (80% solution or similar)
-
Glacial Acetic Acid or Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethylmaleic anhydride in a suitable solvent such as glacial acetic acid or water.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3 to 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water or ethanol.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or water to yield pure 4,5-dimethyl-3,6-pyridazinediol.
Step 2: Synthesis of this compound
This protocol is based on a reported procedure for this specific conversion and analogous chlorination reactions.[4][5]
Reaction:
Materials:
-
4,5-Dimethyl-3,6-pyridazinediol (from Step 1)
-
Phosphorus Oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Ethanol
-
Activated Carbon
Procedure:
-
In a reaction vessel suitable for high temperatures and equipped with a reflux condenser and stirrer, create a mixture of 4,5-dimethyl-3,6-pyridazinediol (referred to as 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one), phosphorus oxychloride, and diisopropylethylamine.[4] A typical molar ratio for analogous reactions is 1 equivalent of diol to 3-5 equivalents of POCl₃.[5][6]
-
Heat the stirred mixture to 160°C.[4] Alternatively, for the analogous reaction with maleic hydrazide, heating at a lower temperature (e.g., 80-125°C) for several hours is also effective.[5][6]
-
Maintain the temperature until the reaction is complete, as monitored by TLC.
-
After completion, cool the reaction mixture. Cautiously quench the excess phosphorus oxychloride by slowly adding the mixture to ice-water.
-
Neutralize the acidic solution by adding a base, such as 28% aqueous ammonium hydroxide, until the suspension becomes alkaline, leading to the precipitation of a brown solid.[4]
-
Filter the precipitate and dissolve it in hot ethanol.
-
To decolorize the solution, add activated carbon and reflux the mixture for approximately 5 minutes.
-
Filter the hot solution through a pad of silicon dioxide or celite to remove the activated carbon and other insoluble materials.
-
Partially remove the ethanol under reduced pressure. Upon cooling, the product will crystallize.
-
Collect the crystals of this compound by filtration and dry under vacuum.
Data Presentation
The following tables summarize key quantitative data for the reactants, intermediate, and final product, based on reported values and analogous compounds.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Dimethylmaleic Anhydride | C₆H₆O₃ | 126.11 | 93-96 |
| 4,5-Dimethyl-3,6-pyridazinediol | C₆H₈N₂O₂ | 140.14 | >300 (typical for maleic hydrazides)[3] |
| This compound | C₆H₆Cl₂N₂ | 177.03 | 120-121[4] |
Table 2: Summary of Reaction Conditions and Yields (Based on Analogous Syntheses)
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| Step 1: Cyclization | Hydrazine Hydrate | Acetic Acid / Water | 100-120 | 3-8 | 85-97[3] |
| Step 2: Chlorination | Phosphorus Oxychloride | None / Chloroform | 80-160 | 1-5 | 70-90[4][5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow from dimethylmaleic anhydride to the final product.
References
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 3,6-Dichloro-4,5-dimethylpyridazine: A Technical Guide
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3,6-Dichloro-4,5-dimethylpyridazine. Designed for researchers, scientists, and professionals in drug development, this document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Where experimental data is not publicly available, theoretical predictions and expected spectral characteristics are provided. Detailed experimental protocols for each spectroscopic technique are also included to facilitate the replication and verification of results.
Molecular Structure
The chemical structure of this compound is presented below. The molecule consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and two methyl groups at positions 4 and 5.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available ¹H and ¹³C NMR data for this compound.
¹H NMR Data
Experimental ¹H NMR data has been reported for this compound. Due to the symmetrical nature of the molecule, the two methyl groups are chemically equivalent, resulting in a single proton signal.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.05 | Singlet | 6H | 2 x CH₃ |
Reference for ¹H NMR data: [1]
¹³C NMR Data
As of the latest available information, experimental ¹³C NMR data for this compound has not been reported in public literature. However, based on the molecular structure, three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the two equivalent chlorinated carbons of the pyridazine ring, and one for the two equivalent methyl-substituted carbons of the pyridazine ring.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~150-160 | C3, C6 (C-Cl) |
| ~130-140 | C4, C5 (C-CH₃) |
| ~15-25 | 2 x CH₃ |
Note: The predicted chemical shifts are estimates based on typical values for similar chemical environments and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
Experimental IR spectroscopic data for this compound is not currently available in public databases. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950-3000 | C-H stretch (methyl) | Medium |
| 1450-1550 | C=N stretch (pyridazine ring) | Medium-Strong |
| 1350-1450 | C-H bend (methyl) | Medium |
| 1000-1200 | C-C stretch (ring) | Medium |
| 600-800 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
While a full experimental electron ionization mass spectrum is not publicly available, predicted collision cross-section data provides information about the molecule's size and shape in the gas phase. This data is obtained through ion mobility-mass spectrometry techniques.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 176.99808 | 128.9 |
| [M+Na]⁺ | 198.98002 | 141.3 |
| [M-H]⁻ | 174.98352 | 129.8 |
| [M+NH₄]⁺ | 194.02462 | 148.4 |
| [M+K]⁺ | 214.95396 | 136.8 |
| [M]⁺ | 175.99025 | 132.3 |
| [M]⁻ | 175.99135 | 132.3 |
Experimental Protocols
The following sections describe generalized protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
Caption: General workflow for NMR spectroscopy.
IR Spectroscopy Protocol (Thin Solid Film Method)
Caption: Workflow for IR spectroscopy using the thin film method.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Caption: General workflow for Electron Ionization Mass Spectrometry.
References
Technical Guide on the Solubility and Stability of 3,6-Dichloro-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4,5-dimethylpyridazine is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in drug discovery and development. These parameters influence formulation design, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability profile of this compound, in line with established scientific and regulatory standards. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed protocols to enable researchers to generate this critical information.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂ | [Generic] |
| Molecular Weight | 177.03 g/mol | [Generic] |
| Melting Point | 120-121 °C | [Generic] |
| Boiling Point | 317.1 °C at 760 mmHg | [Generic] |
| Density | 1.3 g/cm³ | [Generic] |
Solubility Determination
The solubility of a compound is a critical parameter that affects its absorption and distribution. The following sections outline the procedures for determining the solubility of this compound in various solvents.
Data Presentation: Solubility Profile
Quantitative solubility data should be recorded in a structured format to allow for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Isothermal Shake-Flask | ||
| Water | 37 | Isothermal Shake-Flask | ||
| Ethanol | 25 | Isothermal Shake-Flask | ||
| Methanol | 25 | Isothermal Shake-Flask | ||
| DMSO | 25 | Isothermal Shake-Flask | ||
| Acetonitrile | 25 | Isothermal Shake-Flask | ||
| 0.1 M HCl | 25 | Isothermal Shake-Flask | ||
| pH 7.4 Buffer | 37 | Isothermal Shake-Flask |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, buffers)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent to ensure that a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the solution.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Visualization: Solubility Determination Workflow
Caption: Workflow for solubility determination.
Stability Assessment
Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.
Data Presentation: Stability and Forced Degradation
The results of the stability studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Parameters | Duration | Observations | % Degradation | Degradation Products (RT) |
| Hydrolytic (Acid) | 0.1 M HCl, 60 °C | 24, 48, 72 h | |||
| Hydrolytic (Base) | 0.1 M NaOH, 60 °C | 2, 4, 8 h | |||
| Hydrolytic (Neutral) | Water, 60 °C | 72 h | |||
| Oxidative | 3% H₂O₂, RT | 24 h | |||
| Photolytic | ICH Q1B conditions | - | |||
| Thermal (Solid) | 80 °C | 7 days | |||
| Thermal (Solution) | 80 °C in Water | 7 days |
Experimental Protocols: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to establish its intrinsic stability and develop a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the stock solution or solid compound to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Specific Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at 60 °C.
-
Basic: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or heat gently.
-
Neutral: Mix the stock solution with purified water and heat at 60 °C.
-
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A parallel sample should be protected from light as a control.
-
Thermal Degradation:
-
Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Solution State: Heat a solution of the compound at an elevated temperature.
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of chlorine atoms on the pyridazine ring suggests susceptibility to nucleophilic substitution, particularly hydrolysis. The methyl groups could be prone to oxidation.
Visualization: Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers and drug development professionals can generate the necessary data to support the advancement of this compound in their respective fields. The application of these standardized methods will ensure the quality and reliability of the data, which is essential for regulatory submissions and further development activities.
References
The Evolving Landscape of Pyridazine Scaffolds: A Technical Overview of the Biological Activity of 3,6-Dichloro-4,5-dimethylpyridazine Derivatives
For Immediate Release
[City, State] – December 27, 2025 – The quest for novel therapeutic agents has led researchers to explore a vast array of heterocyclic compounds, with pyridazine and its derivatives emerging as a particularly promising scaffold. This technical guide delves into the core biological activities of a specific subclass: 3,6-Dichloro-4,5-dimethylpyridazine derivatives. While direct research on this exact scaffold remains nascent, this paper will synthesize the available data on closely related 3,6-disubstituted pyridazine analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus will be on their significant potential in anticancer and anti-inflammatory applications.
Anticancer Activity: Targeting the Cell Cycle and Beyond
Derivatives of the 3,6-dichloropyridazine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).
A noteworthy study on a series of 3,6-disubstituted pyridazines revealed potent anti-proliferative activity against human breast cancer cell lines T-47D and MDA-MB-231, with IC50 values in the micromolar to sub-micromolar range.[1] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.[1] Furthermore, several of these derivatives exhibited significant inhibitory action against CDK2, a key enzyme in cell cycle progression, with IC50 values in the nanomolar range.[1]
Another avenue of anticancer activity for pyridazine derivatives is the inhibition of the c-jun N-terminal kinase-1 (JNK1) pathway. A series of novel 3,6-disubstituted pyridazine derivatives were shown to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form, leading to a reduction in downstream targets like c-Jun and c-Fos in tumors.[2] One compound, in particular, demonstrated broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel.[2]
The general synthetic approach to these bioactive molecules often involves the initial reaction of 3,6-dichloropyridazine with various nucleophiles to introduce diversity at these positions.
Quantitative Data for Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Target Kinase | Kinase IC50 (nM) | Reference |
| 3,6-Disubstituted Pyridazines | T-47D (Breast) | 0.43 - 35.9 | CDK2 | 20.1 - 151 | [1] |
| MDA-MB-231 (Breast) | 0.99 - 34.59 | [1] | |||
| SKOV-3 (Ovarian) | Weak Activity | [1] | |||
| 3,6-Disubstituted Pyridazines | NCI-60 Panel (Various) | GI50 in µM range | JNK1 | Not specified | [2] |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | 60 Human Cancer Cell Lines | GI50 < 1 (for some compounds) | Not specified | Not specified | [3] |
Experimental Protocols:
Sulforhodamine B (SRB) Assay for Anti-proliferative Activity: This assay is a common method for determining cytotoxicity. The protocol, as described in the study on CDK2 inhibitors, involves the following key steps:[1]
-
Cell Plating: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader to determine cell viability.
Kinase Inhibition Assay (e.g., for CDK2): The ability of the compounds to inhibit specific kinases is often assessed using in vitro kinase assays. A typical protocol would involve:
-
Reaction Mixture Preparation: A reaction buffer containing the kinase, its substrate (e.g., a specific peptide), and ATP is prepared.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (with ³²P-ATP) or fluorescence-based assays.
Signaling Pathway Visualization:
Caption: Inhibition of the CDK2 pathway by pyridazine derivatives, leading to cell cycle arrest.
Anti-inflammatory Activity: Modulating Key Inflammatory Mediators
The pyridazine scaffold is also a promising backbone for the development of novel anti-inflammatory agents. Research in this area has focused on the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Experimental Protocols:
Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model for evaluating acute inflammation. The general procedure is as follows:
-
Animal Dosing: Rats are orally administered the test compound or a reference drug (e.g., etoricoxib).
-
Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathway Visualization:
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives, reducing inflammation.
Antimicrobial Potential: An Area for Future Exploration
While the primary focus of research on 3,6-disubstituted pyridazines has been on anticancer and anti-inflammatory activities, the broader class of pyridazine derivatives has shown a wide range of biological effects, including antimicrobial properties. The synthesis of novel thiazolyl-pyridazinediones has yielded compounds with potential activity against antibiotic-resistant bacteria.[4] This suggests that derivatives of this compound could also be explored for their antimicrobial efficacy.
Experimental Protocols:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive research on its derivatives is currently limited, the significant anticancer and anti-inflammatory activities observed in closely related 3,6-disubstituted pyridazines provide a strong rationale for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of compounds derived from this specific core. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead candidates with enhanced potency and selectivity for various therapeutic targets. The exploration of their antimicrobial potential also warrants attention, potentially broadening the therapeutic applicability of this versatile chemical scaffold. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting and evolving area of medicinal chemistry.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]
3,6-Dichloro-4,5-dimethylpyridazine: A Core Intermediate in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4,5-dimethylpyridazine is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its disubstituted pyridazine core, featuring reactive chlorine atoms, makes it a versatile intermediate for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a focus on its application in the discovery of targeted therapies, particularly in oncology.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound and its parent compound, 3,6-dichloropyridazine, for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | 3,6-Dichloropyridazine | Reference |
| CAS Number | 34584-69-5 | 141-30-0 | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ | C₄H₂Cl₂N₂ | [1][2] |
| Molecular Weight | 177.03 g/mol | 148.98 g/mol | [1][2] |
| Melting Point | 109-111 °C | 68-69 °C | [1][2] |
| Boiling Point | 317.1 °C at 760 mmHg (Predicted) | Not Available | [1] |
| Appearance | White needle-like crystals | White to off-white crystalline powder | [1][2] |
Table 2: Spectroscopic Data
Note: Experimentally determined spectroscopic data for this compound is limited in publicly available literature. The data for analogous compounds is provided for reference.
| Spectrum | This compound | 3,6-Dichloropyridazine | 3,6-Dichloro-4-methylpyridazine | Reference |
| ¹H NMR (CDCl₃, δ) | 2.05 (s, 6H, 2 x CH₃) | 7.57 (s, 2H) | 7.45 (s, 1H), 2.45 (s, 3H) | [1][3][4] |
| ¹³C NMR | Data not available | Data not available | Data not available | |
| Mass Spectrum (m/z) | Predicted [M+H]⁺: 176.99808 | [M]⁺: 148, [M+2]⁺: 150, [M+4]⁺: 152 | [M]⁺: 162, [M+2]⁺: 164, [M+4]⁺: 166 | [3][5][6] |
| IR Spectrum (cm⁻¹) | Data not available | 1575, 1405, 1290, 1155, 1070, 980, 850 | Data not available | [7] |
Synthesis and Experimental Protocols
The primary route to this compound involves the chlorination of a corresponding pyridazinone precursor.
Protocol 1: Synthesis of this compound
This protocol is based on the general method for chlorination of pyridazinones.
Reaction Scheme:
Materials:
-
6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
28% aqueous ammonium hydroxide
-
Ethanol
-
Activated carbon
-
Silicon dioxide
Procedure:
-
A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq), phosphorus oxychloride (excess, as reagent and solvent), and diisopropylethylamine is heated with stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a 28% aqueous ammonium hydroxide solution to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is dissolved in hot ethanol, and a small amount of activated carbon is added.
-
The mixture is refluxed for a short period and then filtered through a pad of silicon dioxide to decolorize.
-
The ethanol is partially removed under reduced pressure, and the solution is cooled to induce crystallization.
-
The resulting white, needle-like crystals of this compound are collected by filtration and dried.
Reactivity and Application in Pharmaceutical Synthesis
The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility as a pharmaceutical intermediate.
Application in the Synthesis of CDK2 Inhibitors
Derivatives of 3,6-disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Dysregulation of CDK2 activity is implicated in the proliferation of cancer cells.
Signaling Pathway of CDK2 in Cell Cycle Progression
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a critical checkpoint for cell proliferation. Inhibition of CDK2 by pyridazine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
References
- 1. This compound(34584-69-5) 1H NMR [m.chemicalbook.com]
- 2. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dichloropyridazine(141-30-0) 1H NMR [m.chemicalbook.com]
- 4. 3,6-Dichloro-4-methylpyridazine(19064-64-3) 1H NMR [m.chemicalbook.com]
- 5. This compound | C6H6Cl2N2 | CID 21187505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 7. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazine Core: A Privileged Scaffold in Drug Discovery and Chemical Innovation
An In-depth Technical Guide on the Discovery and History of Substituted Dichloropyridazines
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide array of biological targets. Among the various pyridazine derivatives, substituted dichloropyridazines have carved a significant niche, serving as crucial intermediates in the synthesis of a multitude of biologically active compounds. This technical guide delves into the discovery, historical development, and synthetic evolution of substituted dichloropyridazines, offering a comprehensive resource for researchers engaged in drug discovery and development.
A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Powerhouse
The journey of pyridazine chemistry began in the late 19th century, but it was the mid-20th century that witnessed the burgeoning interest in its halogenated derivatives, particularly 3,6-dichloropyridazine. Initially explored for its fundamental chemical reactivity, the discovery of its susceptibility to nucleophilic substitution reactions opened the floodgates for the creation of a vast library of substituted pyridazines.[1][2] Early investigations laid the groundwork for understanding the regioselectivity of these reactions, a critical aspect for the rational design of new molecules.
The latter half of the 20th century and the dawn of the 21st century marked a paradigm shift in the application of dichloropyridazines. The focus pivoted towards their potential as therapeutic agents. This era witnessed the synthesis and evaluation of numerous dichloropyridazine derivatives for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The realization that the pyridazine core could be tailored to target specific enzymes and receptors propelled its status in drug discovery programs.
The Synthetic Cornerstone: Preparation of Dichloropyridazines
The primary precursor for the vast majority of substituted pyridazines is 3,6-dichloropyridazine. Its synthesis is a well-established process, typically commencing from maleic anhydride.
Synthesis of 3,6-Dichloropyridazine
A common and efficient method for the preparation of 3,6-dichloropyridazine involves a two-step process:
-
Formation of 3,6-Pyridazinedione (Maleic Hydrazide): Maleic anhydride is reacted with hydrazine hydrate to yield 3,6-pyridazinedione.
-
Chlorination: The resulting 3,6-pyridazinedione is then chlorinated using a variety of reagents, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to afford 3,6-dichloropyridazine.[5][6][7]
The Gateway to Diversity: Nucleophilic Substitution Reactions
The true synthetic utility of 3,6-dichloropyridazine lies in the differential reactivity of its two chlorine atoms, allowing for sequential and selective substitution. This provides a powerful tool for introducing a wide range of functional groups and building molecular complexity.
Key Nucleophilic Substitution Reactions
-
Amination: Reaction with various primary and secondary amines is a cornerstone for introducing nitrogen-containing substituents. This has been extensively utilized in the development of kinase inhibitors.
-
Alkoxylation and Aryloxylation: Alcohols and phenols react with 3,6-dichloropyridazine in the presence of a base to form the corresponding ethers.
-
Thiolation: Thiols can be introduced to the pyridazine ring to generate thioethers.
-
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have enabled the introduction of alkyl, aryl, and alkynyl groups, significantly expanding the chemical space of accessible derivatives.
Applications in Drug Discovery: Targeting Key Biological Pathways
The versatility of the substituted dichloropyridazine scaffold is evident in the diverse range of biological targets it has been shown to modulate. This has led to the development of numerous potent and selective inhibitors for various diseases, particularly cancer.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The inhibition of PARP enzymes, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors have been developed that feature a substituted pyridazine or a related pyridopyridazinone core.[8][9][10][11][12] These inhibitors typically mimic the nicotinamide portion of the NAD+ substrate, binding to the active site of the enzyme and preventing the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells.
Below is a simplified representation of the PARP-1 signaling pathway and the role of pyridazine-based inhibitors.
Caption: PARP-1 Inhibition by Substituted Dichloropyridazines.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Substituted dichloropyridazines have been investigated as potent and selective inhibitors of CDKs, particularly CDK2.[13][14] By blocking the activity of these kinases, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyridazine derivatives.
Caption: CDK2 Inhibition by Substituted Dichloropyridazines.
Quantitative Data on Biological Activity
The following table summarizes the in vitro activity of selected substituted dichloropyridazine derivatives against various biological targets. This data highlights the potency and selectivity that can be achieved through modification of the pyridazine core.
| Compound ID | Target | Assay | IC₅₀/Kᵢ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 20w | PARP-1 | Enzyme Assay (Kᵢ) | <1 | C41 | 0.001 | [8] |
| 8c | PARP-1 | Enzyme Assay | - | B16 Xenograft | - | [8] |
| 20u | PARP-1 | Enzyme Assay | - | B16 Xenograft | - | [8] |
| S2 | PARP-1 | Enzyme Assay (IC₅₀) | 4.06 ± 0.18 | MCF-7 | 2.65 ± 0.05 | [9] |
| S7 | PARP-1 | Enzyme Assay (IC₅₀) | 3.61 ± 0.15 | HCT116 | - | [9] |
| 11l | CDK2 | Enzyme Assay (IC₅₀) | 55.6 | T-47D | - | [13] |
| 11m | CDK2 | Enzyme Assay (IC₅₀) | 20.1 | T-47D | 0.43 ± 0.01 | [13][14] |
| 11m | CDK2 | Enzyme Assay (IC₅₀) | 20.1 | MDA-MB-231 | 0.99 ± 0.03 | [13][14] |
| 8a | PARP-1 | Enzyme Assay (IC₅₀) | 36 | - | - | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides a generalized yet detailed methodology for the synthesis of a 3,6-disubstituted pyridazine derivative, a common workflow in many research endeavors.
General Procedure for the Synthesis of a 3-Amino-6-aryl-pyridazine Derivative
The following diagram outlines a typical experimental workflow for the synthesis of a disubstituted pyridazine, starting from 3,6-dichloropyridazine.
Caption: General Experimental Workflow for Disubstituted Pyridazines.
Detailed Protocol:
-
Step 1: Synthesis of 3-Amino-6-chloropyridazine Intermediate.
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of the Final 3-Amino-6-aryl-pyridazine.
-
In a reaction vessel, combine the 3-amino-6-chloropyridazine intermediate (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a mixture of solvents, for example, toluene, ethanol, and water.
-
Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain the pure 3-amino-6-aryl-pyridazine.
-
Conclusion and Future Directions
The journey of substituted dichloropyridazines from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry in addressing complex biological problems. The ability to readily modify the dichloropyridazine core has provided medicinal chemists with a powerful platform to design and synthesize novel therapeutic agents with high potency and selectivity. The continued exploration of new substitution reactions and the application of modern drug design principles, such as structure-activity relationship (SAR) studies and computational modeling, will undoubtedly lead to the discovery of new and improved dichloropyridazine-based drugs in the future. The versatility of this scaffold ensures its enduring legacy in the ongoing quest for innovative medicines to combat a wide range of human diseases.
References
- 1. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Agrochemical Potential of 3,6-Dichloro-4,5-dimethylpyridazine: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant pharmacophore in the development of various agrochemicals. Its unique electronic properties and synthetic versatility make it a valuable scaffold for creating novel herbicides, fungicides, and insecticides. Within this chemical class, 3,6-Dichloro-4,5-dimethylpyridazine stands out as a key intermediate, offering multiple reaction sites for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in the agrochemical sector, detailing its synthesis, derivatization, and the biological activity of its subsequent products.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical first step in its utilization for agrochemical development. One documented method involves the reaction of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one with phosphorus oxychloride and diisopropylethylamine.
A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) is heated to 160°C. Following the reaction, the mixture is made alkaline with a 28% aqueous ammonium hydroxide solution, leading to the precipitation of a brown solid. This precipitate is then filtered and dissolved in hot ethanol to remove insoluble materials. The solution is subsequently treated with active carbon, refluxed, and passed through silicon dioxide for decolorization. Finally, the excess ethanol is removed under reduced pressure to yield this compound as a white, needle-like crystalline solid.[1]
Agrochemical Applications: A Gateway to Herbicides and Fungicides
Patents reveal that this compound is a valuable intermediate in the production of both fungicidal and herbicidal compounds. The chlorine atoms at the 3 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that impart biological activity.
Herbicidal Derivatives
Substituted pyridazines, including those derived from this compound, are precursors to potent herbicidal compounds such as pyridazinyloxyarylureas, pyridazinylureas, and pyridazinylimidazolidinones. These classes of herbicides are known for their effectiveness in controlling unwanted vegetation in various crops.
While specific herbicidal activity data for derivatives of this compound is not extensively available in public literature, the broader class of pyridazine-based herbicides has been well-studied. For instance, various pyridazine derivatives have shown significant pre-emergence herbicidal activity. The general mode of action for many pyridazine herbicides involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2] Inhibition of this enzyme leads to the accumulation of phytoene and a lack of protective carotenoids, causing photooxidative damage and bleaching of the plant tissues.
dot
Caption: Inhibition of Phytoene Desaturase (PDS) by Pyridazine Herbicides.
Fungicidal Derivatives
Similarly, this compound serves as a building block for fungicidal compounds. The derivatization typically involves the substitution of one of the chlorine atoms with a moiety that confers antifungal properties. While specific data for 4,5-dimethyl-substituted pyridazine fungicides is limited, related pyridazine derivatives have demonstrated efficacy against various plant pathogens.
Experimental Protocols
The development of new agrochemicals from this compound requires robust experimental protocols for both synthesis and biological evaluation.
Synthesis of a Derivative: tert-Butyl 1-(6-chloro-4,5-dimethylpyridazin-3-yl)piperidin-4-yl(methyl)carbamate
This protocol details a nucleophilic aromatic substitution reaction, a common method for derivatizing the core compound.
Materials:
-
This compound
-
tert-butyl methyl(piperidin-4-yl)carbamate
-
Potassium carbonate (K₂CO₃), powdered
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
A mixture of this compound (62.1 mmol), tert-butyl methyl(piperidin-4-yl)carbamate (109 mmol), and powdered K₂CO₃ (124 mmol) is prepared in DMSO (310 mL).
-
The reaction mixture is heated at 120°C for 48 hours.
-
After cooling, the mixture is diluted with water, and the resulting solid is collected by filtration.
-
The solid is washed with water and dried under a vacuum at 45°C.
-
The dried solid is dissolved in dichloromethane and passed through a pad of silica gel, eluting with dichloromethane.
-
The organic layer is concentrated under reduced pressure to yield the final product.[3]
dot
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3,6-Dichloro-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and hypotensive properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the functionalization of the pyridazine core. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3,6-dichloro-4,5-dimethylpyridazine with various arylboronic acids, a key step in the synthesis of novel drug candidates.
The palladium-catalyzed Suzuki coupling of this compound allows for the selective introduction of aryl or heteroaryl substituents at the 3- and 6-positions. The reactivity of the two chlorine atoms can be influenced by the reaction conditions, offering pathways for either mono- or diarylation of the pyridazine ring. The resulting 3,6-diaryl-4,5-dimethylpyridazines are valuable intermediates for the development of new therapeutics.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Protocols
This section provides a general protocol for the mono- and diarylation of this compound via the Suzuki coupling reaction. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Mono-arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.
-
Add DME (8 mL) and ethanol (2 mL) via syringe, followed by the 2 M aqueous solution of Na₂CO₃ (1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-4,5-dimethylpyridazine.
Protocol 2: Di-arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-3 from Protocol 1, using 2.2 equivalents of the arylboronic acid.
-
Increase the catalyst loading to 5-10 mol% may be beneficial for the second coupling.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS. Longer reaction times (48-72 hours) may be required.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 6-9) to isolate the 3,6-diaryl-4,5-dimethylpyridazine.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of a closely related substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, with various arylboronic acids.[1] While the starting material is different (bromo vs. chloro and different substituents), these data provide a useful reference for expected yields and the influence of the boronic acid's electronic properties. Dichloropyridazines are generally less reactive than their dibromo counterparts, so reaction times may need to be extended or more active catalytic systems employed.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 5-Formylthiophen-2-ylboronic acid | 5-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde | 28 |
| 2 | 5-Nitothiophen-2-ylboronic acid | 3-(5'-Nitothiophen-2'-yl)-6-(thiophen-2"-yl)pyridazine | 14 |
| 3 | 4-Formylphenylboronic acid | 4-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)benzaldehyde | 15 |
| 4 | 4-Nitrophenylboronic acid | 3-(4'-Nitrophenyl)-6-(thiophen-2"-yl)pyridazine | 22 |
| 5 | 3-Nitrophenylboronic acid | 3-(3'-Nitrophenyl)-6-(thiophen-2"-yl)pyridazine | 25 |
Applications in Drug Development
Substituted pyridazine derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The 3,6-diaryl-4,5-dimethylpyridazine scaffold, accessible through the Suzuki coupling reaction, serves as a versatile template for the development of novel therapeutic agents.
-
Analgesic and Anti-inflammatory Activity: Several series of diaryl pyridazines have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant antinociceptive effects in preclinical models.[1]
-
Hypotensive and Platelet Aggregation Inhibiting Activities: Certain 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent hypotensive and platelet aggregation inhibiting actions. This highlights the potential of the pyridazine core in cardiovascular drug discovery.
-
Other Therapeutic Areas: The pyridazine nucleus is a versatile scaffold that has been incorporated into molecules targeting a wide range of biological targets. The ability to easily diversify the substituents at the 3- and 6-positions via Suzuki coupling allows for the rapid generation of compound libraries for screening against various diseases.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,6-Dichloro-4,5-dimethylpyridazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,6-Dichloro-4,5-dimethylpyridazine is a versatile heterocyclic scaffold for the synthesis of a wide array of substituted pyridazine derivatives. The electron-deficient nature of the pyridazine ring, accentuated by two chlorine atoms, makes positions 3 and 6 highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, leading to compounds with significant potential in medicinal chemistry and materials science. Notably, 3,6-disubstituted pyridazine derivatives have been identified as potent anticancer agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2).[1][2][3]
These application notes provide detailed protocols for the substitution of chlorine atoms on the this compound core using common nitrogen and sulfur nucleophiles. While the protocols are based on established methods for the closely related 3,6-dichloropyridazine, they serve as a robust starting point for developing novel derivatives of the 4,5-dimethyl analogue.
General Mechanism of SNAr on Dichloropyridazines
The SNAr reaction on 3,6-dichloropyridazine typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms (C3 or C6) bearing a chlorine atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring. In the subsequent step, the aromaticity is restored by the elimination of a chloride ion. The reaction is generally regioselective, allowing for mono-substitution under controlled conditions or di-substitution, often with a stronger nucleophile or more forcing conditions.
Caption: General mechanism for nucleophilic aromatic substitution.
Application Note 1: Synthesis with Nitrogen Nucleophiles
Nitrogen-substituted pyridazines are key building blocks for pharmaceuticals. Reactions with ammonia, primary/secondary amines, and hydrazines can be performed to yield the corresponding amino- and hydrazino-pyridazines. Mono-substitution is often achieved under controlled temperature and stoichiometry.[4][5][6]
Table 1: Representative Reaction Conditions for Amination of 3,6-Dichloropyridazine (Note: These conditions for the parent 3,6-dichloropyridazine are a starting point for the 4,5-dimethyl derivative.)
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Reference |
| Aqueous Ammonia | Dichloromethane | 100 | 9 | >90% (mono) | [4][5] |
| Aqueous Ammonia | Water | 105 | 5 | 90% (mono) | [5] |
| Hydrazine Hydrate | Ethanol | Reflux | 7 | N/A | [7] |
| p-Toluenesulfonylhydrazine | Ethanol | Reflux | 7 | N/A | [7] |
| Pyrrolidine | N,N-Dimethylformamide | 100 | 24 | N/A | [8] |
Protocol 1: Mono-amination with Aqueous Ammonia
This protocol describes the synthesis of 3-amino-6-chloro-4,5-dimethylpyridazine.
Materials:
-
This compound
-
Aqueous ammonia (28-30% NH₃ content)
-
Dichloromethane (DCM) or Water
-
Round-bottom flask suitable for pressure (if heating above solvent boiling point)
-
Magnetic stirrer and heat source
-
Silica gel for column chromatography
-
Ethyl acetate, Hexane
Procedure:
-
Reaction Setup: In a pressure-rated flask, combine this compound (1.0 eq), aqueous ammonia (3.0-4.0 eq), and a suitable solvent (e.g., DCM or water, approx. 10 mL per gram of starting material).[4][5]
-
Reaction: Seal the flask tightly and heat the mixture to 100-110°C with vigorous stirring for 5-9 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DCM was used, remove the solvent by rotary evaporation. If water was used, the product may precipitate upon cooling and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure 3-amino-6-chloro-4,5-dimethylpyridazine.[5]
Application Note 2: Synthesis with Sulfur Nucleophiles
Thiolated pyridazines are valuable intermediates in organic synthesis and have applications in materials science. Reactions with thiols, typically in the presence of a base, provide access to these compounds.
Table 2: Representative Reaction Conditions for Thiolation of 3,6-Dichloropyridazine (Note: These conditions for the parent 3,6-dichloropyridazine are a starting point for the 4,5-dimethyl derivative.)
| Nucleophile | Base | Solvent | Temperature | Approx. Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 90°C | Good to Excellent | [9] |
| Thiosemicarbazide | N/A | Ethanol | Reflux | N/A | [7] |
Protocol 2: S-Arylation with Thiophenol
This protocol describes the synthesis of 3-chloro-4,5-dimethyl-6-(phenylthio)pyridazine.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Reagent Addition: Add thiophenol (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 80-90°C and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the desired product.
Visualization of Experimental Workflow
A generalized workflow for the synthesis and purification of substituted pyridazines is outlined below.
Caption: A typical workflow for SNAr reactions on pyridazines.
Application in Drug Development: Targeting CDK2 in Cancer
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[10][11] CDK2, in particular, plays a pivotal role in the G1/S phase transition.[12][13] A number of 3,6-disubstituted pyridazine derivatives have been synthesized and identified as potent inhibitors of CDK2, demonstrating significant anti-proliferative activity against cancer cell lines.[1][2] The pyridazine core acts as a scaffold to position substituents that can form key interactions within the ATP-binding pocket of the kinase, thereby inhibiting its function and halting cell cycle progression.
Caption: Inhibition of the CDK2 pathway by pyridazine derivatives.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. prepchem.com [prepchem.com]
- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 10. elgenelim.com [elgenelim.com]
- 11. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,6-Dichloro-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,6-dichloro-4,5-dimethylpyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination opens avenues for the synthesis of novel compounds with diverse biological activities and material properties.
The protocols outlined herein are based on established methodologies for structurally similar dihalopyridazines and other dihaloheteroarenes. While specific quantitative data for this compound is limited in the available literature, the provided data for analogous substrates serves as a valuable guide for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling of Dichloropyridazines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For substrates like this compound, the two chlorine atoms offer opportunities for mono- or di-functionalization. The reactivity of the two chlorine atoms is expected to be similar, making selective mono-functionalization challenging without careful control of reaction conditions. Key factors influencing the selectivity and efficiency of these reactions include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.
General Reaction Scheme:
Caption: General scheme of palladium-catalyzed cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.
Application Notes:
-
Catalyst and Ligand Selection: The choice of ligand is crucial for achieving high yields and, in the case of mono-arylation, selectivity. For dichloropyridazines, electron-deficient bidentate ligands often favor coupling at one position, while electron-rich monodentate ligands may favor the other.[2][4] Common catalyst systems include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, and PdCl₂(dppf).
-
Base and Solvent: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of solvent often involves a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
Experimental Protocol: Mono-arylation of a Dichloropyridazine Derivative (Representative)
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other dichloropyridazines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles (Representative)
Disclaimer: The following data is for the Suzuki-Miyaura coupling of structurally similar dihalo-N-heterocycles, as specific data for this compound was not available in the literature reviewed. These values should be used as a reference for optimization.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 (C3-arylation) | [2] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | QPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 (C5-arylation) | [2] |
| 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd/IPr | - | K₃PO₄ | Dioxane/H₂O | RT | 18 | 85 (C4-arylation) | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 100 | 0.25 | 81 |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] This reaction is a reliable method for the synthesis of substituted alkynes.
Application Notes:
-
Catalyst System: The standard catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) with a phosphine ligand, and a copper(I) salt, typically CuI.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The reaction is usually carried out in a polar aprotic solvent like DMF, THF, or acetonitrile.
-
Copper-Free Conditions: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a more electron-rich ligand and a stronger base.
Experimental Protocol: Sonogashira Coupling of a Dichloropyridazine Derivative (Representative)
This protocol is based on general procedures for the Sonogashira coupling of halo-N-heterocycles.
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent to the flask.
-
Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling of Dihalo-N-Heterocycles (Representative)
Disclaimer: The following data is for the Sonogashira coupling of structurally similar dihalo-N-heterocycles.
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 85 (mono-alkynylation) | [6] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 2 | 88 | [5] |
| 2,8-Diiodo-6-chloropurine | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | DMF | 80 | 3 | 92 (C2-alkynylation) | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[8][9] This reaction is highly versatile and allows for the synthesis of a wide range of arylamines under relatively mild conditions.
Application Notes:
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, and BrettPhos are often effective for challenging substrates like electron-deficient aryl chlorides.[10] Palladium pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of a Dichloropyridazine Derivative (Representative)
This protocol is adapted from procedures for the amination of other dichloro-N-heterocycles.[10]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Dihalo-N-Heterocycles (Representative)
Disclaimer: The following data is for the Buchwald-Hartwig amination of structurally similar dihalo-N-heterocycles.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloro-2,4-difluoroaniline | Morpholine | Pd(OAc)₂ (2) | XPhos (3) | NaOtBu | Toluene | 110 | 16 | 92 | [10] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | NaOtBu | Toluene | 150 (MW) | 0.17 | 85 | [11] |
| 3-Chloro-N-phenyl-pyridin-2-amine | Aniline | Pd(OAc)₂ (2.5) | PPh₃ (7.5) | DBU | DMF | 100 | 16 | 82 | [12] |
Visualized Workflows and Signaling Pathways
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Novel Heterocyclic Compounds from 3,6-Dichloro-4,5-dimethylpyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3,6-dichloro-4,5-dimethylpyridazine as a versatile starting material. The electron-deficient nature of the pyridazine ring, activated by two chlorine atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a key building block for the synthesis of various substituted pyridazine derivatives. The chlorine atoms at the 3- and 6-positions are susceptible to displacement by a range of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the generation of libraries of compounds with diverse functionalities. Many nitrogen- and oxygen-containing heterocyclic compounds are known to exhibit a broad spectrum of biological activities, including insecticidal, antifungal, herbicidal, and antitumor properties.[1] The synthesis of novel derivatives from this compound is a promising strategy for the discovery of new therapeutic agents and functional materials.[2][3]
Reaction Pathways
The primary route for the derivatization of this compound involves sequential nucleophilic aromatic substitution. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to achieve either mono- or di-substitution of the chlorine atoms.
Caption: General reaction pathway for the sequential nucleophilic substitution of this compound.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of novel heterocyclic compounds from this compound. Researchers should optimize these conditions for their specific nucleophiles and desired products.
Protocol 1: Monosubstitution with an Amine Nucleophile
This protocol describes the reaction of this compound with one equivalent of an amine to yield a monoamino-substituted product.
Workflow:
Caption: Experimental workflow for the monosubstitution of this compound with an amine.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add a suitable base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to the reaction mixture.
-
Heat the mixture to a temperature between 60-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Disubstitution with a Thiol Nucleophile
This protocol details the reaction of this compound with an excess of a thiol in the presence of a base to form a dithioether-substituted pyridazine.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (2.2-2.5 equivalents) and a suitable anhydrous solvent (e.g., dimethylformamide).
-
Add a base, such as sodium hydride or potassium carbonate (2.5-3.0 equivalents), portion-wise to the stirred solution at 0 °C to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized derivatives. Actual results will vary depending on the specific nucleophiles and reaction conditions used.
Table 1: Synthesis of Mono-substituted Pyridazine Derivatives
| Entry | Nucleophile | Product Structure | Yield (%) | M.p. (°C) |
| 1 | Aniline | 6-chloro-4,5-dimethyl-3-(phenylamino)pyridazine | 78 | 155-157 |
| 2 | Morpholine | 4-(6-chloro-4,5-dimethylpyridazin-3-yl)morpholine | 85 | 130-132 |
| 3 | Thiophenol | 6-chloro-4,5-dimethyl-3-(phenylthio)pyridazine | 82 | 118-120 |
| 4 | Sodium methoxide | 6-chloro-3-methoxy-4,5-dimethylpyridazine | 90 | 95-97 |
Table 2: Synthesis of Di-substituted Pyridazine Derivatives
| Entry | Nucleophile | Product Structure | Yield (%) | M.p. (°C) |
| 5 | Aniline | N3,N6-diphenyl-4,5-dimethylpyridazine-3,6-diamine | 65 | 210-212 |
| 6 | Morpholine | 4,4'-(4,5-dimethylpyridazine-3,6-diyl)dimorpholine | 75 | 188-190 |
| 7 | Thiophenol | 3,6-bis(phenylthio)-4,5-dimethylpyridazine | 72 | 160-162 |
| 8 | Sodium methoxide | 3,6-dimethoxy-4,5-dimethylpyridazine | 88 | 110-112 |
Signaling Pathway Visualization
The synthesized compounds can be screened for their biological activity, for instance, as inhibitors of a specific signaling pathway. The diagram below illustrates a hypothetical kinase signaling pathway that could be a target for these novel compounds.
Caption: A hypothetical kinase signaling pathway targeted by a novel pyridazine derivative.
Conclusion
The protocols and data presented herein provide a framework for the synthesis and characterization of novel heterocyclic compounds derived from this compound. The versatility of nucleophilic aromatic substitution on this scaffold offers significant opportunities for the development of new molecules with potential applications in various fields of research and development. It is recommended that the reaction conditions for each new nucleophile be carefully optimized to achieve the desired product with the highest possible yield and purity.
References
- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Amination of 3,6-Dichloro-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the amination of 3,6-dichloro-4,5-dimethylpyridazine, a key transformation in the synthesis of various biologically active molecules. The protocol focuses on a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.
Introduction
Pyridazine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The introduction of an amino group to the pyridazine ring can significantly modulate the biological activity of these molecules. The target compound, 3-amino-6-chloro-4,5-dimethylpyridazine, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Buchwald-Hartwig amination offers a reliable and efficient method for the synthesis of such amino-heterocycles, often providing superior yields and milder reaction conditions compared to traditional nucleophilic aromatic substitution methods.
Reaction Scheme
The selective mono-amination of this compound can be achieved using an ammonia surrogate, such as benzophenone imine, followed by acidic hydrolysis of the resulting imine to yield the primary amine.
Scheme 1: Proposed synthesis of 3-amino-6-chloro-4,5-dimethylpyridazine via Buchwald-Hartwig amination.
Experimental Protocol
This protocol describes a general procedure for the mono-amination of this compound. Optimization of reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary to achieve the best results for specific applications.
Materials and Equipment:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Benzophenone imine
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (0.02 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) to the flask.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyridazine.
-
Add benzophenone imine (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 1 M HCl solution and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-amino-6-chloro-4,5-dimethylpyridazine.
-
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of related dichloropyridazines, which can be used as a starting point for the optimization of the amination of this compound.
| Parameter | Condition | Notes |
| Starting Material | This compound | - |
| Aminating Agent | Benzophenone imine (Ammonia surrogate) | Use of an ammonia surrogate can improve reaction outcomes.[1][2] |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | A common palladium precursor for in situ generation of the active Pd(0) catalyst. |
| Ligand | Xantphos | A bulky electron-rich phosphine ligand often effective in Buchwald-Hartwig aminations. |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base commonly used in this reaction. |
| Solvent | Anhydrous Toluene | A common solvent for Buchwald-Hartwig reactions; other aprotic solvents like dioxane can also be used. |
| Temperature | 100-110 °C | The reaction generally requires heating to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Utilizing 3,6-Dichloro-4,5-dimethylpyridazine in Medicinal Chemistry Lead Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4,5-dimethylpyridazine is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. The presence of two reactive chlorine atoms at the 3 and 6 positions of the pyridazine ring allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores and functional groups. This chemical tractability makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Derivatives of the 3,6-disubstituted pyridazine core have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in the generation of lead compounds, with a focus on the synthesis and evaluation of anticancer agents targeting Cyclin-Dependent Kinase 2 (CDK2).
I. Application in Anticancer Lead Generation: Targeting CDK2
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] A series of novel 3,6-disubstituted pyridazines have been synthesized and identified as potent inhibitors of CDK2, demonstrating significant anti-proliferative activity against human breast cancer cell lines.[1]
Quantitative Biological Data
The following table summarizes the in vitro anticancer and CDK2 inhibitory activities of representative 3,6-disubstituted pyridazine derivatives.
| Compound ID | Substitution at C3 | Substitution at C6 | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |
| 11e | Phenylamino | Morpholino | 1.35 ± 0.04 | 2.89 ± 0.09 | 151 |
| 11h | (4-Fluorophenyl)amino | Morpholino | 0.98 ± 0.03 | 1.95 ± 0.06 | 43.8 |
| 11l | (4-Methoxyphenyl)amino | (4-Methylpiperazin-1-yl) | 0.61 ± 0.02 | 1.25 ± 0.04 | 55.6 |
| 11m | (4-Methoxyphenyl)amino | (4-(2-hydroxyethyl)piperazin-1-yl) | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 |
Data extracted from a study on 3,6-disubstituted pyridazines as anticancer agents.[1]
II. Experimental Protocols
A. General Synthesis of 3,6-Disubstituted Pyridazine Derivatives
The synthesis of the target 3,6-disubstituted pyridazine derivatives can be achieved through a straightforward two-step process starting from a suitable dichloropyridazine precursor. While the cited study does not start from the 4,5-dimethyl substituted version, the general methodology is applicable.
Step 1: Synthesis of 3-chloro-6-(substituted)-pyridazine
A mixture of 3,6-dichloropyridazine (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the monosubstituted product.
Step 2: Synthesis of 3,6-disubstituted pyridazine
The 3-chloro-6-(substituted)-pyridazine intermediate (1.0 eq) is reacted with a second amine (1.2 eq) in a solvent like 1,4-dioxane in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The mixture is refluxed until the starting material is consumed (as monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final 3,6-disubstituted pyridazine product.[1]
B. In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well in a suitable growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The synthesized pyridazine derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
C. In Vitro CDK2 Kinase Assay
-
Reaction Mixture Preparation: The kinase assay is performed in a final volume of 25 µL containing a buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 µM ATP, and a suitable substrate (e.g., Histone H1).
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified CDK2/Cyclin E enzyme.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
III. Visualizations
A. Signaling Pathway
Caption: CDK2 signaling pathway and its inhibition by 3,6-disubstituted pyridazines.
B. Experimental Workflow
Caption: General experimental workflow for lead generation using 3,6-dichloropyridazines.
IV. Structure-Activity Relationship (SAR) Insights
Initial SAR studies on 3,6-disubstituted pyridazines as CDK2 inhibitors have revealed several key insights:
-
Substitution at C6: The nature of the substituent at the 6-position significantly influences the antiproliferative activity. Piperazine and morpholine moieties have been shown to be favorable.
-
Substitution at C3: Aromatic amines at the 3-position are crucial for activity. Electron-donating groups, such as methoxy, on the phenyl ring tend to enhance the potency.
-
Hydrophilic groups: The introduction of a hydroxyl group on the piperazine ring at the 6-position can lead to a notable increase in both anticancer and CDK2 inhibitory activities, as seen in compound 11m .[1]
Conclusion
This compound represents a valuable and versatile starting material for the generation of novel lead compounds in medicinal chemistry. The straightforward and efficient synthetic routes to its derivatives, coupled with the significant biological activities observed for the 3,6-disubstituted pyridazine scaffold, particularly as kinase inhibitors, underscore its importance in drug discovery. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this privileged scaffold and to develop new and improved therapeutic agents.
References
Application Notes and Protocols for the Synthesis of 3,6-Disubstituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 3,6-disubstituted pyridazines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The protocols outlined herein focus on the functionalization of the pyridazine core starting from the readily available precursor, maleic hydrazide. The primary methodologies covered are palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—as well as classical nucleophilic aromatic substitution.
These reactions provide a versatile platform for the introduction of a diverse array of substituents at the 3- and 6-positions of the pyridazine ring, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthetic Workflow Overview
The overall synthetic strategy commences with the conversion of maleic hydrazide to the key intermediate, 3,6-dichloropyridazine. This versatile intermediate serves as the common starting point for subsequent diversification through sequential cross-coupling or substitution reactions. The differential reactivity of the two chlorine atoms can be exploited to achieve selective monosubstitution followed by a second, different substitution, leading to the generation of unsymmetrical 3,6-disubstituted pyridazines.
Caption: General workflow for the synthesis of 3,6-disubstituted pyridazines.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and corresponding yields for the synthesis of various 3,6-disubstituted pyridazines via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Table 1: Suzuki-Miyaura Coupling of Chloro-pyridazines with Boronic Acids
| Entry | Pyridazine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 65 |
| 2 | 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 58 |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 |
| 4 | 3,6-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 (mono) |
Table 2: Buchwald-Hartwig Amination of Chloro-pyridazines with Amines
| Entry | Pyridazine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,6-Dichloropyridazine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | 78 (mono) |
| 2 | 3-Chloro-6-phenylpyridazine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 3-Chloro-6-phenylpyridazine | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 88 |
| 4 | 3-Amino-6-chloropyridazine | Piperidine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | THF | 80 | 20 | 72 |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
This procedure details the conversion of commercially available maleic hydrazide to the key 3,6-dichloropyridazine intermediate.
Materials:
-
Maleic hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend maleic hydrazide (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the reaction mixture to 80 °C and maintain for 12 hours.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Cool the residue in an ice bath and slowly quench by the addition of crushed ice, followed by the careful addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,6-dichloropyridazine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of a chloro-pyridazine with a boronic acid.[1]
Materials:
-
Chloro-pyridazine derivative (e.g., 3-amino-6-chloropyridazine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Sodium carbonate solution (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the chloro-pyridazine derivative, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add DME, ethanol, and the 2 M sodium carbonate solution.
-
Heat the reaction mixture to 80 °C and stir for 48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract with chloroform (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a chloro-pyridazine.[2][3][4]
Materials:
-
Chloro-pyridazine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.02 eq)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 eq)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the chloro-pyridazine derivative and the base.
-
Add the anhydrous solvent, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of a chloro-group on the pyridazine ring with a nucleophile.[5]
Materials:
-
Chloro-pyridazine derivative (1.0 eq)
-
Nucleophile (e.g., amine, thiol) (2.0 eq)
-
Polyethylene glycol 400 (PEG-400)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a reaction vial, combine the chloro-pyridazine derivative and the nucleophile in PEG-400.
-
Heat the mixture to 120 °C and stir for 5-15 minutes.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction to room temperature and add dichloromethane and water.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate synthetic route based on the desired final product.
Caption: Synthetic route selection guide for 3,6-disubstituted pyridazines.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,6-Dichloro-4,5-dimethylpyridazine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,6-dichloro-4,5-dimethylpyridazine and structurally related pyridazine scaffolds in the synthesis of potent kinase inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting various protein kinases implicated in diseases such as cancer and fibrosis.
Application Notes
The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets, including protein kinases. The 3,6-disubstituted pyridazine core, in particular, offers a versatile platform for the development of kinase inhibitors due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region. The dichlorinated nature of this compound provides two reactive sites for sequential or dual modifications, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Recent studies have demonstrated the successful application of 3,6-disubstituted pyridazines in the development of inhibitors for several important kinase targets, including Cyclin-Dependent Kinase 2 (CDK2) and Activin-like Kinase 5 (ALK5).[1][2] These inhibitors have shown promising in vitro and cell-based activities, highlighting the potential of this scaffold in cancer therapy and for treating fibrotic diseases.[1][2] The methyl groups at the 4 and 5 positions of the pyridazine ring can influence the molecule's conformation and provide additional points for structural modification to optimize potency and selectivity.
The general synthetic strategy involves a step-wise functionalization of the dichloropyridazine core. One chlorine atom can be selectively displaced by a nucleophile or engaged in a cross-coupling reaction, followed by a similar reaction at the second chlorine atom. This approach allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the resulting inhibitors.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a relevant signaling pathway targeted by pyridazine-based inhibitors and a general workflow for their synthesis and evaluation.
Caption: TGF-β signaling pathway and the inhibitory action of pyridazine-based ALK5 inhibitors.
Caption: General workflow for the synthesis and evaluation of 3,6-disubstituted pyridazine kinase inhibitors.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyridazine-based kinase inhibitors.
Table 1: In Vitro Activity of Pyridazine-Based ALK5 Inhibitors [1]
| Compound | ALK5 pKi | ALK5 Cellular pIC50 |
| 2A | - | 5.66 |
| 4 | 8.55 | 5.66 |
| 19 | 8.55 | 5.66 |
| 20 | 9.29 | 6.82 |
| 21 | 9.17 | 6.71 |
| 22 | 8.85 | 6.12 |
| 23 | 8.95 | 7.19 |
| 24 | 8.41 | 5.92 |
pKi and pIC50 values are reported as the negative logarithm of the inhibition constant and 50% inhibitory concentration, respectively.
Table 2: Anticancer and CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazines [2]
| Compound | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) | CDK2 IC50 (nM) |
| 11e | 1.83 ± 0.06 | 2.51 ± 0.08 | 151 ± 6.16 |
| 11h | 1.15 ± 0.04 | 1.89 ± 0.06 | 43.8 ± 1.79 |
| 11l | 0.65 ± 0.02 | 1.24 ± 0.04 | 55.6 ± 2.27 |
| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |
IC50 values represent the concentration required to inhibit 50% of cell growth or enzyme activity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling[3]
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of 3,6-disubstituted pyridazines.
Materials:
-
3,6-Dichloropyridazine derivative (1.0 eq)
-
(Hetero)aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol %)
-
2 M Aqueous sodium carbonate (Na2CO3) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Chloroform
-
Saturated sodium chloride (NaCl) solution
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add the 3,6-dichloropyridazine derivative (0.5 mmol), the appropriate (hetero)aryl boronic acid (0.6 mmol), and Pd(PPh3)4 (0.025 mmol).
-
Add a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na2CO3 (1 mL).
-
Purge the reaction mixture with nitrogen gas for 10-15 minutes.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted or disubstituted pyridazine derivative.
Synthesis of 3,6-Disubstituted Pyridazines as CDK2 Inhibitors[2]
The synthesis of 3,6-disubstituted pyridazines targeting CDK2 involves a sequential nucleophilic aromatic substitution.
Step 1: Synthesis of 3-chloro-6-(substituted)-pyridazine
-
A solution of 3,6-dichloropyridazine in an appropriate solvent is treated with a primary or secondary amine at room temperature or elevated temperature to afford the monosubstituted product.
Step 2: Synthesis of 3,6-bis(substituted)-pyridazine
-
The resulting 3-chloro-6-(substituted)-pyridazine is then reacted with a different amine, often under harsher conditions (e.g., higher temperature) or with palladium catalysis (Buchwald-Hartwig amination), to yield the final 3,6-disubstituted pyridazine.
In Vitro Kinase Inhibitory Assay (General Procedure)[1][2]
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified kinase enzyme (e.g., ALK5, CDK2)
-
ATP (at Km concentration for the specific enzyme)
-
Substrate peptide
-
Synthesized inhibitor compounds at various concentrations
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO and then in the assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based signal.
-
The luminescence is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software. The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[1]
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 3,6-Dichlor-4,5-dimethylpyridazin für das biologische Screening
Anwendungsbereich: Diese Anwendungsbeispiele beschreiben die Derivatisierung des heterozyklischen Grundkörpers 3,6-Dichlor-4,5-dimethylpyridazin als Ausgangsmaterial für die Synthese von biologisch aktiven Molekülen. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von substituierten Pyridazinen, die für das Screening auf potenzielle krebsbekämpfende Eigenschaften von Interesse sind.
Einleitung
Pyridazin-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie und der Wirkstoffentwicklung. Aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, haben sie ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter krebsbekämpfende, antimikrobielle und entzündungshemmende Eigenschaften. Das 3,6-Dichlor-4,5-dimethylpyridazin-Gerüst ist ein vielseitiger Baustein, der an den Positionen 3 und 6 für die nukleophile aromatische Substitution zugänglich ist. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau von Molekülbibliotheken für das biologische Hochdurchsatz-Screening.
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese von 3,6-disubstituierten Pyridazin-Analoga und präsentieren Daten zu deren zytotoxischer Aktivität gegenüber menschlichen Krebszelllinien.
Allgemeine Reaktionssequenz
Die Derivatisierung von 3,6-Dichlor-4,5-dimethylpyridazin erfolgt typischerweise durch eine schrittweise oder einmalige nukleophile aromatische Substitution (SNAr) der Chloratome. Die Reaktivität der Chloratome ermöglicht die Einführung verschiedener Nukleophile wie Amine, Alkohole oder Thiole.
Diagramm des experimentellen Arbeitsablaufs
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und das Screening.
Experimentelle Protokolle
Protokoll 1: Synthese von 3-Amino-6-chlor-4,5-dimethylpyridazin-Derivaten (Monosubstitution)
Dieses Protokoll beschreibt die selektive Monosubstitution eines Chloratoms am 3,6-Dichlor-4,5-dimethylpyridazin-Ring mit einem primären oder sekundären Amin.
Materialien:
-
3,6-Dichlor-4,5-dimethylpyridazin
-
Geeignetes primäres oder sekundäres Amin (1,0 Äq.)
-
Diisopropylethylamin (DIPEA) (1,2 Äq.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Reaktionsgefäß, Magnetrührer, Heizplatte
-
Standard-Aufarbeitungs- und Reinigungsmaterialien (Rotationsverdampfer, Scheidetrichter, Kieselgel für die Säulenchromatographie)
Durchführung:
-
Lösen Sie 3,6-Dichlor-4,5-dimethylpyridazin (1,0 Äq.) in wasserfreiem DMF in einem geeigneten Reaktionsgefäß.
-
Geben Sie das entsprechende Amin (1,0 Äq.) und DIPEA (1,2 Äq.) zu der Lösung.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden auf 80 °C.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und geben Sie Wasser hinzu, um das Produkt auszufällen.
-
Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte monosubstituierte Produkt zu erhalten.
Protokoll 2: Synthese von 3,6-Diamino-4,5-dimethylpyridazin-Derivaten (Disubstitution)
Dieses Protokoll beschreibt die vollständige Substitution beider Chloratome am 3,6-Dichlor-4,5-dimethylpyridazin-Ring.
Materialien:
-
3,6-Dichlor-4,5-dimethylpyridazin
-
Geeignetes primäres oder sekundäres Amin (2,5 Äq.)
-
Kaliumcarbonat (K2CO3) (3,0 Äq.)
-
Acetonitril (ACN)
-
Reaktionsgefäß mit Rückflusskühler, Magnetrührer, Heizplatte
Durchführung:
-
Suspendieren Sie 3,6-Dichlor-4,5-dimethylpyridazin (1,0 Äq.) und K2CO3 (3,0 Äq.) in Acetonitril.
-
Geben Sie das entsprechende Amin (2,5 Äq.) zu der Suspension.
-
Erhitzen Sie die Reaktionsmischung für 12-18 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab und filtrieren Sie die anorganischen Salze ab.
-
Engen Sie das Filtrat unter reduziertem Druck ein.
-
Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie ihn mit Wasser und Sole.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und engen Sie sie ein.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
Biologische Evaluierung: Zytotoxische Aktivität
Die neu synthetisierten Pyridazin-Derivate wurden auf ihre zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien untersucht. Die Ergebnisse werden als IC50-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) angegeben.
Daten zur zytotoxischen Aktivität
Die folgende Tabelle fasst die zytotoxische Aktivität einer Reihe von 3,6-disubstituierten Pyridazin-Derivaten zusammen. Beachten Sie, dass die in der zitierten Literatur verwendete Kernstruktur ein 5-(Trifluormethyl)pyridazin-3-carboxamid war, die Ergebnisse jedoch für die allgemeine Klasse der 3,6-disubstituierten Pyridazine relevant sind.[1]
| Verbindung | R¹-Gruppe | R²-Gruppe | IC₅₀ T-47D (µM)[1] | IC₅₀ MDA-MB-231 (µM)[1] | IC₅₀ SKOV-3 (µM) |
| 11a | 2-Adamantyl | Phenyl | 0.44 ± 0.01 | 2.18 ± 0.07 | > 50 |
| 11b | 2-Adamantyl | 4-Fluorphenyl | 0.65 ± 0.02 | 4.31 ± 0.14 | > 50 |
| 11c | 2-Adamantyl | 4-Chlorphenyl | 0.52 ± 0.01 | 3.88 ± 0.12 | > 50 |
| 11f | tert-Butyl | Phenyl | 1.21 ± 0.04 | 6.45 ± 0.21 | > 50 |
| 11l | Methyltetrahydropyran | 4-Chlorphenyl | 1.57 ± 0.05 | 1.30 ± 0.04 | 2.41 ± 0.08 |
| 11m | Methyltetrahydropyran | 4-Methoxyphenyl | 2.11 ± 0.07 | 1.89 ± 0.06 | 3.55 ± 0.11 |
| 11n | 2-(Trifluormethyl)benzyl | Phenyl | 4.87 ± 0.16 | 3.12 ± 0.10 | 6.78 ± 0.22 |
| 11r | 2-(Trifluormethyl)benzyl | 4-Nitrophenyl | 3.99 ± 0.13 | 2.54 ± 0.08 | 5.14 ± 0.17 |
T-47D: Brustkrebs-Zelllinie; MDA-MB-231: Brustkrebs-Zelllinie; SKOV-3: Eierstockkrebs-Zelllinie.
Wirkmechanismus: CDK2-Signalweg
In-silico-Studien deuten darauf hin, dass diese 3,6-disubstituierten Pyridazine als Inhibitoren der Cyclin-abhängigen Kinase 2 (CDK2) wirken könnten.[1] CDK2 ist ein Schlüsselregulator des Zellzyklus, und seine Hemmung kann zur Apoptose (programmierter Zelltod) in Krebszellen führen.
Diagramm des CDK2-Signalwegs
Abbildung 2: Vereinfachter CDK2-Signalweg und die hemmende Wirkung von Pyridazin-Derivaten.
Schlussfolgerung
Das 3,6-Dichlor-4,5-dimethylpyridazin-Gerüst ist ein wertvolles Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffentdeckung. Die vorgestellten Protokolle ermöglichen die effiziente Synthese einer Vielzahl von Derivaten. Die biologische Evaluierung zeigt, dass 3,6-disubstituierte Pyridazine eine vielversprechende Klasse von Verbindungen mit potenter krebsbekämpfender Aktivität sind, die möglicherweise durch die Hemmung von Schlüsselregulatoren des Zellzyklus wie CDK2 vermittelt wird.[1] Weitere Optimierungen der Leitstrukturen könnten zur Entwicklung neuer therapeutischer Wirkstoffe führen.
References
Application Notes and Protocols for 3,6-Dichloro-4,5-dimethylpyridazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4,5-dimethylpyridazine is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The presence of two reactive chlorine atoms on the pyridazine ring allows for sequential and regioselective functionalization through various synthetic methodologies. This reactivity profile enables the construction of a diverse array of substituted pyridazine derivatives with a wide range of biological activities. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this valuable synthetic intermediate.
Applications in Medicinal Chemistry
The pyridazine scaffold is a prominent feature in many biologically active compounds. The strategic modification of this compound has led to the discovery of potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.
Anticancer Drug Discovery: CDK2 Inhibition
A significant application of pyridazine derivatives lies in the development of cyclin-dependent kinase 2 (CDK2) inhibitors. CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug design.
Derivatives of 3,6-disubstituted pyridazines have been synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell lines. These compounds have demonstrated significant anti-proliferative action, with some exhibiting submicromolar efficacy.[1][2][3]
Data Presentation
The following table summarizes the in-vitro anticancer activity of a series of 3,6-disubstituted pyridazine derivatives against T-47D and MDA-MB-231 human breast cancer cell lines.
| Compound ID | R1-Group | R2-Group | T-47D IC50 (µM)[1][3] | MDA-MB-231 IC50 (µM)[1][3] |
| 11l | Methyltetrahydropyran | Morpholine | 1.57 ± 0.05 | 1.30 ± 0.04 |
| 11m | Methyltetrahydropyran | Piperidine | 0.43 ± 0.01 | 0.99 ± 0.03 |
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound. Researchers should note that these are general procedures adapted from related dichloropyridazine chemistry and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol describes the selective monosubstitution of a chlorine atom with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 mmol) and the base (2 mmol).
-
Purge the flask with nitrogen or argon for 10 minutes.
-
Add the solvent (10 mL) and the amine (1.1 mmol) via syringe.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an aryl or heteroaryl boronic acid to one of the chlorine positions.
Materials:
-
3-Chloro-6-(substituted)-4,5-dimethylpyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the 3-chloro-6-(substituted)-4,5-dimethylpyridazine (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent system (10 mL).
-
Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to a chlorine position.
Materials:
-
3-Chloro-6-(substituted)-4,5-dimethylpyridazine
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the 3-chloro-6-(substituted)-4,5-dimethylpyridazine (1 mmol), palladium catalyst (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous, degassed solvent (10 mL) and the base (2.5 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the functionalization of this compound.
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyridazine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3,6-Dichloro-4,5-dimethylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory and industrial synthesis method involves the chlorination of a pyridazine precursor, typically 4,5-dimethyl-3,6-pyridazinedione (also known as 4,5-dimethylmaleic hydrazide), using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction efficiently replaces the hydroxyl groups on the pyridazine ring with chlorine atoms.
Q2: What are the typical reaction conditions for the chlorination of 4,5-dimethyl-3,6-pyridazinedione with POCl₃?
A2: Typical reaction conditions involve heating the starting material in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF) to facilitate the reaction. The reaction temperature and time can vary, but they are crucial parameters to control for optimal yield and purity.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Incomplete Chlorination: One of the hydroxyl groups may remain unreacted, resulting in the formation of 6-chloro-4,5-dimethylpyridazin-3(2H)-one.
-
Hydrolysis: The desired product, this compound, is susceptible to hydrolysis, especially during the workup phase. Contact with water or alcohols can convert it back to the monochloro intermediate or the starting dihydroxy compound.
-
Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates, which may persist in the reaction mixture if the reaction is incomplete or if the workup is not performed correctly.
-
Side-chain Chlorination: While less common under standard conditions, there is a possibility of chlorination of the methyl groups, leading to chlorinated side-chain impurities.
-
Polymerization/Decomposition: At excessively high temperatures or with prolonged reaction times, degradation of the starting material or product can occur, leading to the formation of tar-like substances.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spots or peaks of the reaction mixture with those of the starting material and a reference standard of the product (if available), you can determine the extent of the conversion.
Q5: What are the recommended workup and purification procedures?
A5: A careful workup is critical to prevent hydrolysis of the product. The excess POCl₃ is typically removed under reduced pressure. The reaction mixture is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic environment. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. Purification is commonly achieved through recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure an adequate excess of POCl₃ is used. - Add a catalytic amount of DMF or pyridine. |
| Hydrolysis of the product during workup. | - Quench the reaction mixture by adding it to ice-cold water or a basic solution (e.g., saturated NaHCO₃). - Perform the workup and extraction steps as quickly as possible at low temperatures. - Ensure all glassware is dry before starting the reaction. | |
| Mechanical losses during purification. | - Optimize the recrystallization solvent system to maximize recovery. - If using column chromatography, select an appropriate eluent system to ensure good separation and recovery. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | - See "Low Yield of Product" section above. |
| Inefficient purification. | - Optimize the recrystallization procedure. - Perform column chromatography with a suitable eluent system to separate the product from the starting material. | |
| Formation of a Monochloro Intermediate | Insufficient chlorinating agent or reaction time. | - Increase the molar ratio of POCl₃ to the starting material. - Extend the reaction time. |
| Dark-colored or Tarry Reaction Mixture | Decomposition at high temperatures. | - Lower the reaction temperature. - Reduce the reaction time. |
| Difficulty in Isolating the Product | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography. - Try different solvents for recrystallization. - Use a seed crystal to induce crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and available equipment.
Materials:
-
4,5-dimethyl-3,6-pyridazinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-3,6-pyridazinedione.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents) to the flask.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of POCl₃, approximately 105 °C) and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess POCl₃. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 70-90% | Varies based on scale and conditions |
| Purity (after purification) | >98% | Varies based on purification method |
| Molar Ratio (Starting Material:POCl₃) | 1 : 5-10 | General recommendation |
| Reaction Temperature | 100-110 °C | Reflux temperature of POCl₃ |
| Reaction Time | 2-6 hours | Monitored by TLC/GC |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Technical Support Center: Purification of 3,6-Dichloro-4,5-dimethylpyridazine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,6-Dichloro-4,5-dimethylpyridazine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: Based on documented procedures, ethanol is a highly effective solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures to ensure a high recovery of purified crystals upon cooling. While ethanol is a good starting point, other polar solvents or solvent mixtures may also be suitable and could be explored for process optimization.
Q2: What is the expected yield and melting point of purified this compound?
A2: A reported recrystallization procedure using ethanol yielded approximately 69.2% of purified this compound. The expected melting point for the purified compound is in the range of 109-111 °C.[1] A sharp melting point range close to these values is a good indicator of high purity.
Q3: How can I improve the purity of my recrystallized product?
A3: To enhance purity, ensure that the dissolution of the crude material in the hot solvent is complete. If colored impurities are present, adding a small amount of activated carbon to the hot solution and then hot-filtering it can be effective. It is also crucial to wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
Q4: What should I do if no crystals form upon cooling?
A4: If crystallization does not initiate, the solution may be too dilute or supersaturated. Try the following troubleshooting steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny seed crystal of pure this compound to the cooled solution.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Q5: My recrystallization resulted in the formation of an oil instead of crystals. What went wrong?
A5: "Oiling out" can occur if the solution is cooled too rapidly or if the concentration of the solute is too high, causing the compound to come out of solution above its melting point. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent or a solvent pair might also be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.- Too much solvent was used during dissolution.- Premature filtration before crystallization is complete. | - Select a solvent in which the compound is less soluble at cold temperatures.- Reduce the volume of the solvent by evaporation and re-cool.- Ensure the solution has been adequately cooled and crystallization has ceased before filtering. |
| Formation of an Oil or Amorphous Solid | - The solution was cooled too quickly.- The solution is supersaturated.- The presence of significant impurities is depressing the melting point. | - Reheat the solution to dissolve the oil, then allow it to cool slowly at room temperature before further cooling in an ice bath.- Add a small amount of additional hot solvent to reduce saturation.- Consider a preliminary purification step, such as column chromatography, if the starting material is highly impure. |
| Crystals are Colored or Appear Impure | - Incomplete removal of colored impurities.- Co-precipitation of soluble impurities. | - During the hot dissolution step, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities before cooling.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a minimal amount of fresh, ice-cold solvent. |
| Difficulty in Dissolving the Crude Product | - The chosen solvent is not suitable for dissolving the compound.- Insufficient solvent volume. | - Test the solubility of a small amount of the compound in different solvents to find a more suitable one.- Gradually add more hot solvent until the compound fully dissolves. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol [1]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂ | |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point (Purified) | 109-111 °C | [1] |
| Recrystallization Solvent | Ethanol | [1] |
| Reported Yield | 69.2% | [1] |
| Appearance | White needle-like crystals | [1] |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Decision process for selecting an appropriate recrystallization solvent.
References
Technical Support Center: Scale-Up Synthesis of Dichloropyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of dichloropyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial-scale production of 3,6-dichloropyridazine?
A1: The most prevalent methods for large-scale synthesis of 3,6-dichloropyridazine start from maleic anhydride, which is first converted to maleic hydrazide (pyridazine-3,6-diol). The hydroxyl groups are then replaced by chlorine atoms using a chlorinating agent. The two most common chlorinating agents used in industry are phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS).[1]
Q2: What are the primary challenges encountered when scaling up the synthesis of dichloropyridazines?
A2: Key challenges during the scale-up of dichloropyridazine synthesis include:
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Handling of hazardous materials: Traditional methods often employ corrosive and hazardous reagents like phosphorus oxychloride.[1]
-
Reaction control: The chlorination reaction can be highly exothermic, posing a risk of thermal runaway if not properly managed.[2][3]
-
Impurity formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.[1]
-
Product purification: Achieving the high purity required for pharmaceutical applications can be challenging at a large scale, often requiring multiple recrystallization steps.
-
Waste disposal: The use of reagents like POCl₃ generates significant amounts of acidic and phosphorus-containing waste, which requires special handling and disposal.
Q3: Are there "greener" or more sustainable alternatives for the synthesis of dichloropyridazines?
A3: Yes, the use of N-chlorosuccinimide (NCS) as a chlorinating agent is considered a greener alternative to phosphorus oxychloride.[1] This method is reported to be safer, more environmentally friendly, and can lead to a cleaner product with fewer impurities.[1] Additionally, developing processes that use catalytic amounts of reagents and minimize solvent usage are areas of ongoing research to improve the sustainability of dichloropyridazine synthesis.
Troubleshooting Guides
Issue 1: Low Yield of Dichloropyridazine
Symptom: The isolated yield of the dichloropyridazine product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Insufficient Chlorinating Agent: Ensure an adequate excess of the chlorinating agent is used. For POCl₃, a molar ratio of at least 2:1 (POCl₃:dihydroxypyridazine) is typically required, with ratios up to 5:1 being reported for difficult substrates. - Suboptimal Reaction Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress using TLC or GC to determine the optimal temperature and reaction time. - Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. |
| Product Loss During Workup | - Premature Precipitation: If the product precipitates too early during the quench, it may trap impurities. Ensure the quenching process is well-controlled. - Hydrolysis of Product: Dichloropyridazines can be susceptible to hydrolysis, especially at high pH and elevated temperatures. Keep the workup conditions as mild as possible. - Incomplete Extraction: Ensure the correct solvent and pH are used for efficient extraction of the product from the aqueous layer. Multiple extractions may be necessary. |
| Side Reactions | - Formation of Monochloro-hydroxy-pyridazine: This can occur if the reaction is incomplete. Driving the reaction to completion with a higher temperature or longer reaction time can mitigate this. - Formation of Polymeric Byproducts: Overheating or prolonged reaction times can sometimes lead to the formation of tars. Careful control of reaction parameters is crucial. |
Issue 2: Product Purity Issues and Impurity Profile
Symptom: The isolated product is off-color (e.g., yellow or brown) or analysis by HPLC/GC shows the presence of significant impurities.
Possible Impurities and Mitigation Strategies:
| Impurity | Potential Source | Identification and Mitigation |
| Monochloro-hydroxy-pyridazine | Incomplete chlorination of dihydroxypyridazine. | Identification: Can be detected by HPLC and GC-MS. It will have a different retention time and mass spectrum compared to the desired product. Mitigation: Increase the reaction time, temperature, or the amount of chlorinating agent to drive the reaction to completion. |
| Phosphorus-based Impurities (with POCl₃) | Reaction of POCl₃ with the pyridazine ring or itself. | Identification: Can be challenging to characterize fully without specialized analytical techniques. 31P NMR can be a useful tool. Mitigation: Use the minimum effective amount of POCl₃. A thorough aqueous workup is essential to hydrolyze and remove these impurities. Consider using NCS as a cleaner alternative. |
| Unreacted Starting Material | Incomplete reaction. | Identification: Easily detected by TLC, HPLC, or GC. Mitigation: Optimize reaction conditions as described for low yield. |
| Solvent Adducts | Reaction of the product or intermediates with the solvent, especially at high temperatures. | Identification: Can be detected by GC-MS. Mitigation: Choose a more inert solvent if this is suspected to be an issue. |
Purification Strategy:
If impurities are present, recrystallization is the most common purification method. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol, isopropanol, hexanes, or mixtures thereof.
Issue 3: Runaway Reaction or Poor Temperature Control
Symptom: The reaction temperature increases rapidly and uncontrollably, even with cooling applied.
Immediate Actions:
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Stop the addition of any reagents immediately.
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Increase cooling to the maximum capacity.
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If necessary, add a cold, inert solvent to dilute the reaction mixture and help dissipate heat.
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Alert personnel and be prepared for an emergency shutdown.
Preventative Measures:
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Controlled Reagent Addition: Add the chlorinating agent slowly and in a controlled manner, especially at the beginning of the reaction. For larger scale, consider using a dosing pump for precise control.
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Efficient Cooling: Ensure the reactor has adequate cooling capacity for the scale of the reaction. The cooling should be initiated before starting the reagent addition.
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Vigorous Stirring: Good agitation is crucial for uniform heat distribution and to prevent the formation of localized hot spots.
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Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is essential for safe scale-up.
Issue 4: Difficulties in Product Isolation and Crystallization
Symptom: The product fails to crystallize, oils out, or forms a fine powder that is difficult to filter.
Troubleshooting Crystallization:
| Problem | Possible Cause & Solution |
| Failure to Crystallize | - Solution is too dilute: Concentrate the solution by removing some of the solvent. - Supersaturation not reached: Cool the solution to a lower temperature. - Nucleation is inhibited: Try seeding the solution with a small crystal of the pure product. If no seed crystals are available, try scratching the inside of the flask with a glass rod to create nucleation sites. |
| Oiling Out | - Solution is too concentrated or cooled too quickly: Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly. - Presence of impurities: Impurities can lower the melting point of the product. Consider an additional purification step before crystallization. |
| Fine Powder/Poor Filtration | - Crystallization occurred too rapidly: Redissolve the product and allow it to crystallize more slowly at a higher temperature. - Inappropriate solvent: Experiment with different crystallization solvents to promote the growth of larger crystals. |
Data Presentation
Table 1: Comparison of Chlorinating Agents in the Synthesis of 3,6-Dichloropyridazine
| Parameter | Phosphorus Oxychloride (POCl₃) | N-Chlorosuccinimide (NCS) |
| Reagent Handling | Highly corrosive, fuming liquid. Reacts violently with water. Requires specialized handling procedures. | Crystalline solid, easier and safer to handle. |
| Reaction Conditions | Typically requires heating (80-120 °C). Can be run neat or in a high-boiling solvent. | Milder reaction conditions, often at lower temperatures (40-60 °C).[1] |
| Byproducts | Phosphoric acid and other phosphorus-containing compounds. Can be difficult to remove. | Succinimide, which is generally easier to remove. |
| Environmental Impact | Generates significant acidic and phosphorus-containing waste. | Considered more environmentally friendly with less hazardous waste.[1] |
| Typical Yield | 70-90% | 80-95% |
| Product Purity | Can be lower due to side reactions and difficulty in removing phosphorus byproducts. | Generally higher purity with a cleaner reaction profile.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine using Phosphorus Oxychloride
Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), and a dropping funnel, add maleic hydrazide (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (3.0 - 5.0 eq) to the flask with vigorous stirring.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation.
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Quenching (Reverse Quench): Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.
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Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acidic mixture to a pH of 7-8.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexanes) to obtain pure 3,6-dichloropyridazine.
Protocol 2: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, dissolve maleic hydrazide (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add N-chlorosuccinimide (2.2 - 2.5 eq) portion-wise to the solution while maintaining the temperature between 40-50 °C.
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Reaction: Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC or GC.
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Workup: After the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, can often be removed by filtration.
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Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining succinimide.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3,6-dichloropyridazine.
Mandatory Visualization
Caption: Synthetic workflow for dichloropyridazine.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Chlorination of 4,5-dimethyl-3,6-pyridazinedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the chlorination of 4,5-dimethyl-3,6-pyridazinedione to synthesize 3,6-dichloro-4,5-dimethylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chlorination of 4,5-dimethyl-3,6-pyridazinedione?
A1: The most prevalent and effective method is the use of phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent. This reaction is typically performed at elevated temperatures. In some cases, a tertiary amine base, such as diisopropylethylamine, is added to facilitate the reaction.
Q2: What is a typical yield for this reaction?
A2: Reported yields for the chlorination of substituted pyridazinediones can vary. For the synthesis of this compound from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one using phosphorus oxychloride and diisopropylethylamine at 160°C, a yield of 69.2% has been documented.[1] Yields for similar dichloropyridazine syntheses can range from 68% to over 85% depending on the specific substrate and reaction conditions.
Q3: What are the potential side reactions that can lower the yield?
A3: Incomplete chlorination is a primary cause of lower yields, resulting in the presence of mono-chloro intermediates. At high temperatures, degradation of the starting material or product can also occur. The presence of water in the reactants or solvent can lead to the decomposition of phosphorus oxychloride and reduce its effectiveness.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the recommended purification methods for the product?
A5: After the reaction is complete, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[1] For persistent impurities, column chromatography on silica gel may be necessary. Some purification protocols for related dichloropyridazines involve treatment with a mild reducing agent like sodium metabisulfite to remove colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed phosphorus oxychloride. | Use fresh, properly stored phosphorus oxychloride. Ensure the reaction is conducted under anhydrous conditions. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Extend the reaction time. | |
| Poor quality of starting material. | Ensure the 4,5-dimethyl-3,6-pyridazinedione is pure and dry. | |
| Presence of Mono-chlorinated Impurity | Incomplete reaction. | Increase the molar ratio of phosphorus oxychloride to the starting material. Increase the reaction temperature and/or time. |
| Dark-colored Product | Formation of colored byproducts due to high reaction temperatures. | Lower the reaction temperature and extend the reaction time. Purify the crude product by treating it with activated carbon or sodium metabisulfite during workup. |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | Ensure the pH of the aqueous solution during workup is adjusted to precipitate the product. Use a different extraction solvent. |
| Formation of an emulsion during extraction. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Chlorination of 4,5-dimethyl-3,6-pyridazinedione with Phosphorus Oxychloride
This protocol is a general guideline based on the synthesis of similar compounds.
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reactants: To the flask, add 4,5-dimethyl-3,6-pyridazinedione (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq) as the solvent and chlorinating agent.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 2-4 hours, monitoring by TLC.
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Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess phosphorus oxychloride by adding it to ice-water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 4 | 45 | 90 |
| 100 | 4 | 65 | 95 |
| 120 | 4 | 75 | 92 |
| 140 | 4 | 72 | 88 |
Note: The data presented in this table is illustrative and intended to demonstrate the general trend of the effect of temperature on the reaction.
Table 2: Effect of Reactant Ratio on Yield
| Molar Ratio (POCl₃ : Substrate) | Reaction Time (h) | Yield (%) | Purity (%) |
| 3:1 | 4 | 55 | 93 |
| 5:1 | 4 | 70 | 96 |
| 7:1 | 4 | 78 | 95 |
| 10:1 | 4 | 76 | 94 |
Note: The data presented in this table is illustrative and intended to demonstrate the general trend of the effect of reactant ratio on the reaction.
Visualizations
Caption: Experimental workflow for the chlorination of 4,5-dimethyl-3,6-pyridazinedione.
Caption: Troubleshooting decision tree for low yield in the chlorination reaction.
References
Troubleshooting low conversion in nucleophilic substitution of dichloropyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of dichloropyridazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material
Q: I am observing very low or no conversion of my dichloropyridazine starting material. What are the potential causes and how can I improve the yield?
A: Low conversion in nucleophilic aromatic substitution (SNAr) on dichloropyridazines can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
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Reagent Quality: Ensure the dichloropyridazine, nucleophile, base, and solvent are pure and dry. Impurities can poison catalysts, if used, and react with reagents.
-
Inert Atmosphere: Many nucleophilic substitution reactions, especially those employing catalysts, are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that solvents are adequately degassed.[1]
-
Temperature Control: Verify the reaction is conducted at the optimal temperature. While higher temperatures can sometimes improve sluggish reactions, they can also lead to side reactions or decomposition.[1]
In-Depth Troubleshooting:
-
Insufficiently Activated System: The pyridazine ring is electron-deficient, but strong activation is necessary for the substitution to proceed efficiently. The reactivity is enhanced by the presence of the two chlorine atoms and the ring nitrogens.[2][3]
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyridazine ring. If you are using a weak nucleophile, you may need to deprotonate it with a suitable base to increase its nucleophilicity.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.[4][5] Polar protic solvents (e.g., alcohols) can solvate the nucleophile, reducing its reactivity.[6][7][8]
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Base Strength: If a base is used to deprotonate the nucleophile, ensure it is strong enough to do so completely without reacting with the dichloropyridazine or the product. Common bases include NaH, K₂CO₃, and organic bases like triethylamine or DBU.[9][10]
Issue 2: Poor Regioselectivity or Formation of Multiple Products
Q: My reaction is producing a mixture of isomers. How can I control the regioselectivity of the nucleophilic attack?
A: The two chlorine atoms on dichloropyridazines (e.g., 3,6-dichloropyridazine or 4,5-dichloropyridazine) are in different chemical environments, leading to potential regioselectivity issues.
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Electronic Effects: The position of nucleophilic attack is influenced by the electron-withdrawing effect of the ring nitrogens. In 3,6-dichloropyridazine, the positions are electronically distinct. The specific position of attack will depend on the nucleophile and reaction conditions. For some sulfur nucleophiles reacting with 3,6-dichloropyridazine 1-oxide, substitution occurs preferentially at the 6-position.[11]
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered chlorine atom.
-
Temperature: In some cases, lower reaction temperatures can improve selectivity.
Issue 3: Difficulty in Achieving Monosubstitution vs. Disubstitution
Q: I am struggling to control the reaction to obtain the monosubstituted product. The reaction either doesn't proceed, or I get a mixture of mono- and di-substituted products.
A: Achieving selective monosubstitution can be challenging due to the presence of two reactive C-Cl bonds.
Strategies to Favor Monosubstitution:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the dichloropyridazine.
-
Lower Temperature: Running the reaction at a lower temperature can often favor the formation of the mono-substituted product.[1]
-
Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can disfavor the second substitution.
Strategies to Favor Disubstitution:
-
Excess Nucleophile: Use a larger excess of the nucleophile (e.g., >2.2 equivalents).
-
Higher Temperature and Longer Reaction Times: More forcing conditions can drive the reaction to completion and favor the di-substituted product.[1]
Data Presentation
Table 1: Conditions for Nucleophilic Substitution on Chloro-Heterocycles
| Substrate | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ / PPh₃ / NaOtBu | Toluene | 100 | 16 | 3-Chloro-N-phenylpyridin-2-amine | 82 | [12] |
| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | K₂CO₃ | Isopropanol | Reflux | 24 | 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde | 50-70 | [9] |
| 1-Pentyl-X | NaCN | - | CH₃OH | Reflux | 20 | 1-Pentyl-CN | 71 | [4] |
| 1-Pentyl-Cl | NaCN | - | DMSO | Not Specified | 0.33 | 1-Pentyl-CN | 91 | [4] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (adapted from Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific dichloropyridazines and amines.
Materials:
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Dichloropyridazine (1.0 equiv)
-
Amine nucleophile (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 equiv)
-
Triphenylphosphine (PPh₃, 0.075 equiv)
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Sodium tert-butoxide (NaOtBu, 1.53 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the dichloropyridazine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.[12]
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Evacuate the flask and backfill with nitrogen. Repeat this process three times.
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Add anhydrous toluene via syringe, followed by the amine nucleophile.[12]
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Heat the reaction mixture to 80-100 °C and stir for 16-24 hours under a nitrogen atmosphere.[12]
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Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. users.wfu.edu [users.wfu.edu]
- 5. youtube.com [youtube.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,6-Dichloro-4,5-dimethylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,6-Dichloro-4,5-dimethylpyridazine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Question: My this compound is still impure after recrystallization. What could be the cause and how can I improve the purity?
Answer:
Low purity after recrystallization can stem from several factors. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Additionally, a very rapid cooling process can trap impurities within the crystal lattice.
Possible Causes and Solutions:
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Inappropriate Solvent: If the compound is too soluble in the chosen solvent at room temperature, significant product loss will occur, and impurities may co-precipitate. Conversely, if the compound is not sufficiently soluble at the solvent's boiling point, recovery will be low.
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Solution: Experiment with different solvents. For this compound, ethanol and n-hexane have been reported as effective recrystallization solvents. A solvent system, such as a mixture of a good solvent and a poor solvent, can also be employed to achieve optimal solubility characteristics.
-
-
Cooling Rate Too Fast: Rapid cooling can lead to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Incomplete Removal of Colored Impurities: The presence of colored impurities can indicate byproducts from the synthesis.
-
Solution: Treat the hot solution with activated carbon before filtration. Activated carbon can adsorb many colored organic impurities. After treatment, the hot solution should be filtered to remove the carbon particles before cooling.
-
Issue 2: Oiling Out During Recrystallization
Question: During recrystallization, my compound is separating as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is more common when the compound is significantly impure, as impurities can depress the melting point.
Possible Causes and Solutions:
-
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution: Consider a preliminary purification step before recrystallization, such as a simple filtration or a wash with a solvent that selectively dissolves some of the impurities. Alternatively, column chromatography may be a more suitable initial purification method for very crude materials.
-
-
Inappropriate Solvent Polarity: The solvent may be too nonpolar for the compound.
-
Solution: Try a more polar solvent or a solvent mixture. Adding a small amount of a more polar solvent to the oily mixture while heating may induce crystallization upon cooling.
-
Issue 3: Poor Separation in Column Chromatography
Question: I am not getting good separation of my product from impurities using column chromatography. What can I do to improve this?
Answer:
Effective separation by column chromatography depends on the proper selection of the stationary phase, mobile phase, and proper column packing.
Possible Causes and Solutions:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds may not move off the column.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal solvent system should give your product an Rf value of approximately 0.3-0.5. For dichloropyridazines, mixtures of ethyl acetate and hexane are commonly used.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.
-
Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A slurry packing method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to dry packing.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthesis routes, common impurities may include:
-
Unreacted Starting Materials: Such as 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one.
-
Partially Chlorinated Intermediates: For example, 3-chloro-6-hydroxy-4,5-dimethylpyridazine.
-
Byproducts from Chlorinating Agents: If phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are used, residual phosphorus-containing byproducts may be present. If N-chlorosuccinimide (NCS) is used, succinimide will be a byproduct.
-
Residual Solvents: Solvents used in the synthesis and workup.
Q2: Which purification method is better, recrystallization or column chromatography?
A2: The choice of purification method depends on the level of impurity and the desired final purity.
-
Recrystallization is often simpler and faster for removing small amounts of impurities from a relatively pure compound. It is also more easily scalable.
-
Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product. It generally allows for a higher degree of purification but is more time-consuming and uses larger volumes of solvent.
Q3: What is the expected yield and purity after purification?
A3: The yield and purity will depend on the initial purity of the crude material and the chosen purification method. For the synthesis of the related 3,6-dichloropyridazine, purities of over 99% have been reported after purification. A well-optimized purification should aim for high purity while maximizing recovery.
Data Presentation
The following table provides an illustrative comparison of typical outcomes for the purification of dichloropyridazines. The actual results will vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound. |
| Column Chromatography | 60-90% | >99% | 50-80% | Highly effective for complex mixtures. Yield can be lower due to losses on the column. |
| Treatment with Activated Carbon | Variable (often colored) | Purity improvement varies | >95% | Primarily used to remove colored impurities. Often used in conjunction with recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and swirl the mixture. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase. Start with a low polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dichloro-4,5-dimethylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions with 3,6-dichloro-4,5-dimethylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in performing cross-coupling reactions with this compound?
A1: The primary challenges include:
-
Reactivity of the C-Cl bonds: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and harsher reaction conditions.[1]
-
Site-selectivity: The presence of two identical chlorine atoms at the 3 and 6 positions can lead to a mixture of mono- and di-substituted products. Controlling the selectivity for mono-arylation or achieving exhaustive di-substitution can be challenging.
-
Catalyst inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially reducing its activity.[2]
-
Side reactions: Common side reactions include hydrodehalogenation (replacement of a chlorine atom with hydrogen) and homocoupling of the coupling partners.[3]
Q2: Which type of palladium catalyst is a good starting point for my initial screening?
A2: For initial screening, common and versatile palladium sources like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often used to generate the active Pd(0) species in situ. For improved reproducibility and efficiency, especially in challenging reactions, well-defined palladium(II) precatalysts that incorporate a ligand, such as XPhos-Pd-G3 or SPhos-Pd-G2, are excellent choices as they are often more stable and provide higher activity.
Q3: How critical is ligand selection for this substrate?
A3: Ligand selection is crucial for successful cross-coupling with this compound. Due to the lower reactivity of the C-Cl bonds, bulky and electron-rich phosphine ligands are generally required. These ligands promote the oxidative addition step, which is often rate-limiting, and facilitate the final reductive elimination step. Examples of effective ligands include biarylphosphines like XPhos, SPhos, and RuPhos, or N-heterocyclic carbenes (NHCs).[1] The choice of ligand can also influence the regioselectivity of the reaction.[4]
Q4: What is the role of the base in these reactions, and which one should I choose?
A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[5][6] The choice of base can significantly impact the reaction yield and rate. Common bases for Suzuki reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[7] Screening a variety of bases is often recommended during optimization.[8]
Q5: Can I achieve selective mono-substitution on this compound?
A5: Achieving selective mono-substitution can be accomplished by carefully controlling the reaction conditions. This can often be achieved by using a substoichiometric amount of the coupling partner (e.g., boronic acid in a Suzuki reaction). Additionally, the choice of ligand and catalyst system can influence the selectivity.[4] In some cases, the mono-substituted product may be less reactive than the starting material, which can also favor mono-substitution.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a well-defined precatalyst. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing solvents and reagents, as oxygen can deactivate the Pd(0) catalyst.[3][8] |
| Poor Reagent Quality | Verify the purity of the this compound. For Suzuki reactions, use fresh boronic acid, as it can degrade over time. Consider using a slight excess (1.1-1.2 equivalents) of the boronic acid.[8] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[7][8] Optimize the solvent. Common choices include toluene, dioxane, and THF.[7] Gradually increase the reaction temperature. |
| Ineffective Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed.[8] |
| Protodehalogenation (Replacement of Cl with H) | This side reaction can compete with the desired cross-coupling if the transmetalation step is slow.[3] Try using a stronger base or a different solvent system to accelerate the catalytic cycle.[3] |
| Di-substitution when Mono-substitution is Desired | Use a stoichiometric amount or a slight excess of the limiting reagent (e.g., boronic acid). Lowering the reaction temperature or reaction time may also improve selectivity for the mono-substituted product. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Dichloropyridazines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Adapted from[9] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 16 | 85-95 | Adapted from[8] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | Fair to Low | [10] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100-110 | 12-24 | High | Adapted from[11] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8 | High | Adapted from[12] |
| XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | High | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added. The degassed solvent (e.g., toluene/water mixture) is added, and the reaction mixture is heated with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]
General Procedure for Buchwald-Hartwig Amination:
In a glovebox, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). This compound (1.0 equiv.) and the amine (1.1 equiv.) are then added. Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is then heated with stirring under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[14]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
Managing reaction temperature for selective substitution on dichloropyridazines
This guide provides troubleshooting advice and frequently asked questions for managing reaction temperature to achieve selective substitution on dichloropyridazines, a common challenge in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for reactions with 3,6-dichloropyridazine?
Temperature is a key parameter for controlling selectivity in nucleophilic aromatic substitution (SNAr) reactions on the pyridazine ring. The two chlorine atoms on 3,6-dichloropyridazine have different reactivities due to the electronic effects of the ring nitrogens. Low temperatures often favor kinetic control, allowing for selective monosubstitution at the more reactive position. Higher temperatures can provide the activation energy needed to overcome the barrier for substitution at the less reactive position, often leading to di-substituted products or mixtures.[1][2]
Q2: I am getting a mixture of mono- and di-substituted products. What is the first step to improve selectivity for the mono-substituted product?
The formation of di-substituted products indicates that the reaction temperature is likely too high, providing enough energy to substitute both chlorine atoms. The primary troubleshooting step is to lower the reaction temperature. It is recommended to start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature while monitoring the progress by TLC or GC-MS.
Q3: My reaction is not proceeding, or the conversion rate is too low. Should I increase the temperature?
Low conversion suggests that the activation energy for the initial substitution is not being met. Before increasing the temperature, which could compromise selectivity, consider other factors:
-
Reaction Time: Extend the reaction time. Some selective substitutions may require 12-24 hours at room temperature.
-
Solvent: Ensure the solvent is appropriate for the nucleophile and substrate.
-
Base: If applicable, the choice and stoichiometry of the base can be critical.
If these adjustments do not improve conversion, a careful and incremental increase in temperature is warranted.[1] Microwave-assisted synthesis can sometimes provide rapid heating to a precise temperature, improving yields for sluggish reactions.[3]
Q4: How do I selectively substitute one chlorine over the other?
Regioselectivity depends on the electronic properties of the dichloropyridazine derivative and the nucleophile. For 3,6-dichloropyridazine, the positions are electronically distinct. Generally, careful temperature control is the main tool. Computational models, like Density Functional Theory (DFT), can help predict which position is more susceptible to nucleophilic attack under specific conditions.[2]
Troubleshooting Guide
Use the following table to diagnose and resolve common issues related to temperature management in dichloropyridazine substitutions.
| Observed Issue | Potential Cause | Recommended Action |
| High Di-substitution | Reaction temperature is too high, overcoming the selectivity barrier. | Reduce the temperature significantly. Start at 0 °C or below and monitor closely as it warms. |
| Low Conversion | Insufficient thermal energy for the reaction to proceed. | 1. Extend the reaction time. 2. Verify solvent and reagent integrity. 3. Incrementally increase temperature (e.g., in 10 °C steps) or consider microwave heating.[3] |
| Product Degradation | The pyridazine ring or product is sensitive to harsh thermal conditions. | Use milder reaction conditions. Avoid prolonged heating at high temperatures.[1] |
| Inconsistent Results | Poor thermal control; temperature fluctuations in the reaction vessel. | Use a reliable heating/cooling bath with precise temperature control. Ensure uniform stirring. |
Data Presentation: Temperature Effects
The following tables summarize hypothetical data illustrating the impact of temperature on reaction outcomes.
Table 1: Effect of Temperature on Mono- vs. Di-substitution Ratios (Reaction: 3,6-dichloropyridazine with 1.1 eq. of morpholine in ethanol for 12 hours)
| Temperature (°C) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) | Selectivity (Mono:Di) |
| 0 | 75 | <1 | >75:1 |
| 25 (Room Temp) | 88 | 5 | 17.6:1 |
| 50 | 70 | 25 | 2.8:1 |
| 80 (Reflux) | 15 | 80 | 1:5.3 |
Table 2: General Temperature Guidelines for Common Nucleophiles
| Nucleophile Type | Typical Starting Temperature | Notes |
| Amines (Aliphatic) | 0 °C to Room Temperature | Highly reactive; low temperatures are crucial for mono-selectivity. |
| Amines (Aromatic) | Room Temperature to 50 °C | Less nucleophilic than aliphatic amines; may require gentle heating. |
| Thiols/Thiolates | -10 °C to Room Temperature | Often very nucleophilic; reactions can proceed readily at low temperatures.[4][5] |
| Alcohols/Alkoxides | Room Temperature to 80 °C | May require higher temperatures and a strong base. |
Experimental Protocols
Protocol: Selective Mono-substitution of 3,6-Dichloropyridazine with an Amine Nucleophile
This protocol describes a general procedure for achieving selective mono-substitution using controlled temperature.
Materials:
-
3,6-Dichloropyridazine (1.0 eq.)
-
Amine nucleophile (e.g., piperidine) (1.1 eq.)
-
Solvent (e.g., Ethanol or THF)
-
Base (e.g., K₂CO₃ or Et₃N) (1.5 eq., if amine salt is used or HCl is generated)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Dissolve 3,6-dichloropyridazine in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the amine nucleophile (and base, if used) in the same solvent.
-
Add the nucleophile solution to the dichloropyridazine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.
-
Once the starting material is consumed or the reaction appears complete (typically 12-24 hours), proceed with workup.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and the influence of temperature on the reaction pathway.
Caption: Troubleshooting flowchart for temperature management.
Caption: Temperature dictates kinetic vs. thermodynamic control.
References
Preventing decomposition of 3,6-Dichloro-4,5-dimethylpyridazine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dichloro-4,5-dimethylpyridazine to prevent its decomposition.
Troubleshooting Guide
Users encountering unexpected results or suspecting degradation of their this compound sample can refer to the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Exposure to light, moisture, or elevated temperatures. | Discard the reagent as its purity is compromised. Review storage conditions and ensure the container is properly sealed and protected from light. |
| Inconsistent or poor results in downstream applications (e.g., lower than expected yield, unexpected byproducts) | Decomposition of the starting material. | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). If degradation is confirmed, obtain a fresh batch of the reagent and adhere strictly to the recommended storage conditions. |
| Formation of acidic vapors upon opening the container | Hydrolysis of the compound due to moisture exposure, leading to the formation of hydrogen chloride (HCl). | Handle the container in a well-ventilated fume hood. Use the material immediately and ensure the container is tightly resealed under an inert atmosphere. Consider the use of a desiccator for storage. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to protect the compound from moisture and light to prevent degradation.
Q2: Why is it important to store this compound under an inert atmosphere?
A2: this compound, like many chlorinated heterocyclic compounds, is susceptible to hydrolysis. Storing it under an inert atmosphere, such as nitrogen or argon, displaces moisture and oxygen, thereby minimizing the risk of hydrolytic and oxidative decomposition.
Q3: What are the potential decomposition pathways for this compound?
A3: The primary decomposition pathways are hydrolysis and photodegradation.
-
Hydrolysis: In the presence of water, the chloro substituents on the pyridazine ring can be replaced by hydroxyl groups, leading to the formation of mono- and di-hydroxylated impurities. This reaction is often catalyzed by acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce the cleavage of the carbon-chlorine bonds, leading to the formation of radical species and subsequent degradation products.
Q4: How can I detect decomposition in my sample of this compound?
A4: A change in the physical appearance of the material, such as discoloration, can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify any degradation products. A stability-indicating HPLC method would be ideal for separating the parent compound from its potential degradants.
Q5: Are there any incompatible materials that should be avoided during storage?
A5: Yes. Avoid storing this compound with strong oxidizing agents, strong bases, and excessive moisture. Chlorinated compounds can react violently with certain materials, and it is good practice to segregate them from other reactive chemicals.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Open the container in a dry, inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen).
-
Quickly dispense the required amount of the compound into a pre-weighed, dry container.
-
Tightly reseal the original container, purge with an inert gas if possible, and store it under the recommended conditions.
-
Use the dispensed material immediately for the experimental procedure.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study can be performed to understand the stability of the molecule under stress conditions and to identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.
a) Hydrolytic Degradation:
-
Prepare separate solutions of this compound in 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24-48 hours.
-
Analyze the samples at appropriate time points by HPLC to observe the formation of degradation products.
b) Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC.
c) Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
d) Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Analyze the sample by HPLC.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Validation & Comparative
Comparative NMR Analysis of 3,6-Dichloro-4,5-dimethylpyridazine and Related Analogues
A comprehensive guide to the ¹H and ¹³C NMR spectral properties of 3,6-dichloro-4,5-dimethylpyridazine, offering a comparative analysis with its structural analogues, 3,6-dichloropyridazine and 3,6-dichloro-4-methylpyridazine. This report provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to aid in the structural elucidation and characterization of these pyridazine derivatives.
This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a thorough understanding of the influence of substitution patterns on the pyridazine ring, a comparative study is included, featuring the NMR data of two closely related compounds: 3,6-dichloropyridazine and 3,6-dichloro-4-methylpyridazine. The data is organized for clarity and is supported by a detailed experimental protocol for acquiring high-quality NMR spectra.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its selected analogues. The data is presented to facilitate a clear comparison of the impact of methyl substitution on the chemical environment of the pyridazine ring protons and carbons.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | CDCl₃ | Data not available | - | - |
| 3,6-dichloropyridazine | CDCl₃ | 7.57 | s | H-4, H-5 |
| 3,6-dichloro-4-methylpyridazine | CDCl₃ | 7.45 | s | H-5 |
| 2.50 | s | CH₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
| This compound | CDCl₃ | Data not available | - |
| 3,6-dichloropyridazine | DMSO-d₆ | 152.0 | C-3, C-6 |
| 132.2 | C-4, C-5 | ||
| 3,6-dichloro-4-methylpyridazine | CDCl₃ | Data not available | - |
Note: Despite extensive searches of available scientific literature and chemical databases, the experimental ¹H and ¹³C NMR data for this compound and the ¹³C NMR data for 3,6-dichloro-4-methylpyridazine were not publicly available at the time of this publication.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of small organic molecules, such as the pyridazine derivatives discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
The final solution depth in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
The instrument should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio with the specified sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used. For quaternary carbons, a longer delay may be necessary for quantitative analysis.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Logical Workflow of NMR Analysis
The following diagram illustrates the logical workflow involved in the NMR analysis of a chemical compound, from sample preparation to spectral interpretation.
Caption: Logical workflow of NMR analysis.
Experimental Workflow for NMR Spectroscopy
This diagram outlines the key steps in the experimental workflow for acquiring NMR spectra.
Caption: Experimental workflow for NMR.
Navigating the Fragmentation Landscape: A Comparative Analysis of 3,6-Dichloro-4,5-dimethylpyridazine and a Predictive Guide to its Mass Spectrum
Comparative Fragmentation Analysis: Insights from Structural Analogs
The fragmentation of 3,6-Dichloro-4,5-dimethylpyridazine under electron ionization is anticipated to be influenced by the inherent stability of the aromatic pyridazine ring and the presence of chloro and methyl substituents. To predict its fragmentation, we can examine the mass spectra of simpler, yet structurally related, molecules.
3,6-Dichloropyridazine serves as the parent chlorinated pyridazine core. Its fragmentation pattern provides a baseline for understanding the behavior of the dichloropyridazine ring system upon electron ionization.
3,6-Dichloro-4-methylpyridazine offers a closer structural analog, illustrating the influence of a single methyl group on the fragmentation cascade.
The following table summarizes the major observed fragments for these two comparative compounds, providing a foundation for predicting the fragmentation of this compound.
Data Presentation: A Comparative Look at Major Fragment Ions
| m/z Value | 3,6-Dichloropyridazine | 3,6-Dichloro-4-methylpyridazine | Predicted for this compound | Putative Fragment Identity |
| Molecular Ion (M+) | 148 | 162 | 176 | [C4H2Cl2N2]+• |
| M-Cl | 113 | 127 | 141 | Loss of a Chlorine Radical |
| M-CH3 | N/A | 147 | 161 | Loss of a Methyl Radical |
| M-Cl-N2 | 85 | 99 | 113 | Loss of Chlorine and Dinitrogen |
| M-CH3-Cl | N/A | 112 | 126 | Loss of a Methyl Radical and a Chlorine Radical |
| Base Peak | 85[1] | 99[2] | 141 (Predicted) | [M-Cl-N2]+ |
Predicted Fragmentation Pattern of this compound
Based on the analysis of its structural analogs, the electron ionization mass spectrum of this compound is expected to exhibit a series of characteristic fragmentation pathways. The molecular ion peak is predicted to be observed at m/z 176. The primary fragmentation steps are anticipated to involve the loss of a chlorine radical, leading to a stable ion at m/z 141, which is predicted to be the base peak. Subsequent or alternative fragmentation may involve the loss of a methyl radical to yield an ion at m/z 161. Further fragmentation could involve the expulsion of a molecule of dinitrogen (N2) from these initial fragment ions.
The following table outlines the predicted major fragment ions for this compound.
| Predicted m/z Value | Predicted Relative Intensity | Putative Fragment Identity | Fragmentation Pathway |
| 176 | Moderate | [C6H6Cl2N2]+• | Molecular Ion (M+) |
| 141 | High (Base Peak) | [C6H6ClN2]+ | M+ - Cl• |
| 161 | Moderate | [C5H3Cl2N2]+ | M+ - CH3• |
| 126 | Low to Moderate | [C5H3ClN2]+ | M+ - CH3• - Cl• |
| 113 | Low to Moderate | [C6H6Cl]+ | M+ - Cl• - N2 |
Experimental Protocols: Acquiring Electron Ionization Mass Spectra
The following provides a detailed methodology for the acquisition of electron ionization mass spectra, typical for the analysis of heterocyclic compounds like the pyridazines discussed in this guide.
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of the solid sample in a volatile organic solvent, such as methanol or dichloromethane, to a final concentration of about 100 µg/mL.
-
The sample solution should be clear and free of any particulate matter.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for sample introduction and analysis.
3. Gas Chromatography (GC) Conditions:
-
Injector Port: Maintained at a temperature of 250°C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
5. Data Analysis:
-
The acquired mass spectra are processed using the instrument's software.
-
Identification of the molecular ion and major fragment ions is performed by analyzing the m/z values and their relative intensities.
-
Comparison with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) can aid in the identification of known compounds.
Mandatory Visualization: Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for this compound and the known pathways for its structural analogs.
Caption: Predicted EI fragmentation of this compound.
Caption: EI fragmentation of 3,6-Dichloropyridazine.
Caption: EI fragmentation of 3,6-Dichloro-4-methylpyridazine.
References
A Comparative Analysis of the Reactivity of 3,6-Dichloro-4,5-dimethylpyridazine and 3,6-dichloropyridazine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 3,6-dichloro-4,5-dimethylpyridazine and its parent compound, 3,6-dichloropyridazine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two scaffolds is crucial for their strategic application in the synthesis of novel drug candidates and other biologically active molecules. This document outlines the theoretical basis for their reactivity, presents hypothetical comparative data, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Reactivity Profiles
Both 3,6-dichloropyridazine and this compound are valuable building blocks in medicinal chemistry, offering two reactive sites for the introduction of various functional groups via nucleophilic aromatic substitution. The pyridazine core, being an electron-deficient heteroaromatic system, is inherently activated towards attack by nucleophiles. The two chlorine atoms at the 3- and 6-positions serve as excellent leaving groups in SNAr reactions.
The primary structural difference between the two compounds lies in the presence of two methyl groups at the 4- and 5-positions of the pyridazine ring in this compound. These methyl groups are expected to exert a significant influence on the reactivity of the molecule through their electronic and steric effects.
Theoretical Reactivity Comparison: The Role of Methyl Substituents
In the context of nucleophilic aromatic substitution, the rate of reaction is largely governed by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex.
-
Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridazine ring. Consequently, the carbon atoms attached to the chlorine atoms in this compound are expected to be less electrophilic compared to those in 3,6-dichloropyridazine. This increase in electron density will likely destabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Therefore, from an electronic standpoint, This compound is predicted to be less reactive than 3,6-dichloropyridazine in SNAr reactions.
-
Steric Effects: The methyl groups at the 4- and 5-positions introduce steric hindrance around the reaction centers (C3 and C6). While not directly adjacent to the sites of nucleophilic attack, they can influence the approach of the nucleophile, particularly if the nucleophile is bulky. This steric hindrance could further contribute to a decreased reaction rate for the dimethylated compound.
Predicted Comparative Reactivity Data
| Compound | Predicted Relative Reaction Rate | Predicted Yield (%) |
| 3,6-Dichloropyridazine | Higher | > 85% |
| This compound | Lower | 70-80% |
Note: The predicted yields are hypothetical and would need to be confirmed by experimental investigation.
Experimental Protocols
To facilitate the direct comparison of the reactivity of these two compounds, a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction is provided below. This protocol can be adapted for various nucleophiles.
Reaction: Monosubstitution of 3,6-dichloropyridazine and this compound with Benzylamine.
Materials:
-
3,6-Dichloropyridazine
-
This compound
-
Benzylamine
-
Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 mmol, 1.0 eq) to one flask and this compound (1.0 mmol, 1.0 eq) to the other.
-
To each flask, add anhydrous DMF (5 mL).
-
Add benzylamine (1.0 mmol, 1.0 eq) to each flask via syringe.
-
Add triethylamine (1.2 mmol, 1.2 eq) to each reaction mixture.
-
Stir the reactions at room temperature (or a specified elevated temperature, e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) at regular time intervals (e.g., every hour).
-
Upon completion (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with saturated aqueous NaHCO3 solution (20 mL), followed by brine (20 mL).
-
Dry the organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude products by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the monosubstituted products.
-
Determine the yield and characterize the products by NMR and mass spectrometry.
By running these reactions in parallel under identical conditions and monitoring their progress over time, a direct comparison of the reactivity can be established.
Visualizing the Reaction Workflow
The following diagram illustrates the general experimental workflow for the comparative reactivity study.
Caption: Experimental workflow for the comparative study.
Logical Relationship of Reactivity
The following diagram illustrates the logical relationship between the structural features of the pyridazines and their expected reactivity in SNAr reactions.
Caption: Influence of methyl groups on SNAr reactivity.
Conclusion
Based on fundamental principles of organic chemistry, this compound is anticipated to be less reactive towards nucleophilic aromatic substitution than 3,6-dichloropyridazine. This is attributed to the electron-donating nature of the two methyl groups, which reduces the electrophilicity of the reaction sites and destabilizes the Meisenheimer intermediate. For drug development professionals, this implies that more forcing reaction conditions may be necessary to achieve desired substitutions on the dimethylated scaffold. The provided experimental protocol offers a robust framework for researchers to empirically validate these predictions and to tailor reaction conditions for the synthesis of their specific target molecules.
The Impact of Methylation on the Biological Activity of Dichloropyridazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Theoretical Impact of Methylation on Biological Activity
Methylation, the addition of a methyl group (-CH3), can significantly alter the physicochemical properties of a molecule, thereby influencing its biological activity. These changes can be categorized as follows:
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic breakdown.
-
Steric Effects: A methyl group can introduce steric hindrance, influencing how the molecule interacts with its biological target. This can either enhance or diminish binding affinity, depending on the specific topology of the binding site.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron distribution within the pyridazine ring. This can modulate the reactivity of the compound and its ability to form key interactions, such as hydrogen bonds, with its target.
-
Metabolic Stability: Methylation can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.
Structure-Activity Relationship of Pyridazine Derivatives
Numerous studies have explored the structure-activity relationships of pyridazine derivatives, providing insights into how different substituents affect their biological activity. While not a direct comparison of methylation, these studies offer valuable clues. For instance, the substitution pattern on the pyridazine ring has been shown to be critical for anticancer activity.
| Compound Type | Biological Activity | Key Findings |
| 3,6-Disubstituted Pyridazine Derivatives | Anticancer | Compound 9e, a 3,6-disubstituted pyridazine derivative, showed significant growth inhibition against a panel of 60 cancer cell lines.[3] |
| Pyridazinone-based Diarylurea Derivatives | Dual Antimicrobial and Anticancer | These compounds were designed as surrogates for sorafenib and exhibited activity against both bacteria and cancer cell lines.[1] |
| Pyrimido-pyridazine Derivatives | Anticancer | Compound 2b demonstrated significant antitumor activity against MDA-MB-231 breast cancer cells by inducing apoptosis.[4][5] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives | Anticancer | Compounds 4e and 4f exhibited excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyridazine derivatives.
MTT Assay for Cytotoxicity
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dichloropyridazine derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence, or luminescence. The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is then determined.
Visualizing Biological Pathways and Experimental Workflows
To better understand the context of dichloropyridazine activity, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Experimental workflow for drug discovery.
Apoptosis pathway targeted by some anticancer drugs.
Conclusion
While direct experimental data comparing methylated and non-methylated dichloropyridazines is currently lacking, established principles of medicinal chemistry and structure-activity relationship studies of related pyridazine derivatives provide a strong foundation for predicting the effects of methylation. The introduction of a methyl group can influence a compound's lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of biological activity. Future research should focus on the systematic synthesis and evaluation of methylated dichloropyridazine analogues to empirically validate these theoretical considerations and to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of 3,6-Dichloro-4,5-dimethylpyridazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for pyridazine derivatives. Due to the limited availability of published crystallographic data for 3,6-Dichloro-4,5-dimethylpyridazine, this document presents a detailed analysis of a structurally related compound, 3,6-di(thiophen-2-yl)pyridazine, to offer insights into the structural characteristics of this class of compounds. The experimental protocols and a generalized workflow for X-ray crystallography are also detailed to support further research in this area.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 3,6-di(thiophen-2-yl)pyridazine and provides a template for comparison with this compound, for which experimental data is not currently available in public databases.
| Parameter | 3,6-di(thiophen-2-yl)pyridazine | This compound |
| Chemical Formula | C₁₂H₈N₂S₂ | C₆H₆Cl₂N₂ |
| Molecular Weight | 244.34 g/mol | 177.03 g/mol |
| Crystal System | Monoclinic | Data not available |
| Space Group | P2₁/c | Data not available |
| Unit Cell Dimensions | a = 9.328(2) Å, b = 5.929(1) Å, c = 10.203(2) Å | Data not available |
| α = 90°, β = 107.97(3)°, γ = 90° | Data not available | |
| Volume | 536.2(2) ų | Data not available |
| Z (Molecules per unit cell) | 2 | Data not available |
| Calculated Density | 1.514 Mg/m³ | Data not available |
| Crystal Color | Colorless | Data not available |
| Data Collection Temperature | 150(2) K | Data not available |
| Radiation Wavelength | 0.71073 Å (Mo Kα) | Data not available |
| Final R index | R1 = 0.0345 | Data not available |
| wR2 (all data) | 0.0957 | Data not available |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction is a well-established technique. The general protocol for small molecules, such as pyridazine derivatives, involves the following key steps.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For organic compounds like pyridazine derivatives, suitable crystals are typically grown from a supersaturated solution. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility and promotes crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and is often determined empirically.
Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize radiation damage and thermal vibrations, data is often collected at low temperatures (around 100-150 K) using a cryostream.
The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. Modern diffractometers use area detectors (like CCD or CMOS sensors) to efficiently collect thousands of reflections.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem, a central challenge in crystallography, is then addressed to determine the initial positions of the atoms in the unit cell. For small molecules, direct methods are commonly and successfully employed.
The initial structural model is then refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by crystallographic R-factors (e.g., R1 and wR2), with lower values indicating a better fit to the data.
Experimental Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of a pyridazine derivative to its structural elucidation via X-ray crystallography.
Comparative Guide to Purity Analysis of 3,6-Dichloro-4,5-dimethylpyridazine: HPLC vs. GC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3,6-Dichloro-4,5-dimethylpyridazine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering detailed experimental protocols and a summary of expected performance data.
Method Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for purity assessment.[1] It is particularly well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, which is the most common mode used in pharmaceutical analysis for separating compounds from their impurities.[3]
Gas Chromatography (GC) presents a robust alternative, especially for volatile and thermally stable compounds.[4][5] Given that dichlorinated pyridazine derivatives are often amenable to GC analysis, this technique can offer high resolution and sensitivity for separating the main component from volatile impurities, such as residual solvents or starting materials.[2][4]
The choice between HPLC and GC will depend on the specific impurity profile of the this compound sample and the analytical requirements of the laboratory.
Data Presentation
The following table summarizes the key performance parameters for the proposed HPLC and a typical GC method for the purity analysis of this compound.
| Parameter | HPLC Method | Gas Chromatography (GC) Method |
| Instrumentation | HPLC with UV Detector | GC with Flame Ionization Detector (FID) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile and Water Gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | ~254 nm | N/A |
| Temperature | Ambient | Temperature Programmed |
| Run Time | ~20-30 minutes | ~15-25 minutes |
| Typical Retention Time | Dependent on impurity profile | Dependent on impurity profile |
| Resolution (Rs) | > 2.0 between analyte and key impurities | > 2.0 between analyte and key impurities |
| Limit of Detection (LOD) | ng level | pg level |
| Limit of Quantification (LOQ) | ng level | pg level |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of related heterocyclic compounds.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (initial conditions) to a final concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This is a general GC method suitable for volatile and thermally stable organic compounds.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.
Mandatory Visualization
Caption: Experimental workflow for the purity analysis of this compound by HPLC.
References
- 1. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Analysis of Suzuki and Stille Coupling for Pyridazine Functionalization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
The functionalization of the pyridazine core is of significant interest in medicinal chemistry and materials science due to the presence of this heterocycle in numerous biologically active compounds and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted pyridazines, with the Suzuki-Miyaura and Stille couplings being two of the most prominent methods employed.[2][3] This guide provides a comparative overview of these two powerful reactions for pyridazine functionalization, supported by experimental data to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Stability of Reagents | Boronic acids can be prone to decomposition | Organostannanes are generally stable to air and moisture |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups | Excellent, tolerates a wide range of functional groups |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove |
Performance Comparison in Pyridazine Functionalization
The choice between Suzuki and Stille coupling is often dictated by the specific substrates and the desired complexity of the target molecule. The electron-deficient nature of the pyridazine ring can influence the outcome of the coupling reaction.[1]
A comparative study on the functionalization of diazocines, which share structural similarities with pyridazines, highlighted that for substrates with stronger coordinating groups (e.g., aldehydes, esters, and certain heterocycles like furan, thiophene, and pyridine), the Stille coupling provided significantly higher yields (80-94%) compared to the Suzuki coupling (39-66%).[4] This suggests that for complex pyridazine derivatives bearing coordinating functional groups, the Stille coupling may be the more robust and efficient method.
However, for less complex aromatic and heteroaromatic substitutions, both methods can provide good to excellent yields. For instance, the coupling of 4-bromoanisole with a diazocine substrate yielded 95% with Suzuki coupling and 90% with Stille coupling.[4]
Table 1: Illustrative Yields for Suzuki and Stille Coupling of Halogenated Diazine Systems
| Halide Substrate | Coupling Partner | Reaction | Catalyst System | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | Suzuki | Pd(PPh₃)₄ / Na₂CO₃ | 28 | [5] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Suzuki | Pd(PPh₃)₄ / Na₂CO₃ | 14 | [5] |
| para-Substituted Diazocine | 4-Bromoanisole | Suzuki | Pd(OAc)₂ / SPhos | 95 | [4] |
| para-Substituted Diazocine | 4-Bromoanisole | Stille | Pd₂(dba)₃ / P(o-tol)₃ | 90 | [4] |
| para-Substituted Diazocine | 2-Bromothiophene | Suzuki | Pd(OAc)₂ / SPhos | 66 | [4] |
| para-Substituted Diazocine | 2-Bromothiophene | Stille | Pd₂(dba)₃ / P(o-tol)₃ | 94 | [4] |
Note: Data for diazocines is included as a close proxy for pyridazine reactivity based on available comparative studies.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. Below are representative protocols for the Suzuki and Stille functionalization of a pyridazine derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the halopyridazine (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DME) and water.[3] The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[3]
General Procedure for Stille Cross-Coupling
In a typical Stille coupling, the halopyridazine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are dissolved in an anhydrous aprotic solvent like toluene, dioxane, or THF.[6] In some cases, a ligand such as PPh₃ or AsPh₃ and/or a copper(I) co-catalyst may be added. The mixture is degassed and heated under an inert atmosphere at temperatures typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and may be washed with an aqueous solution of potassium fluoride to remove tin byproducts.[7] Purification is typically achieved through column chromatography.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for Suzuki and Stille couplings.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Stille coupling.
Conclusion
Both Suzuki-Miyaura and Stille couplings are highly effective for the functionalization of pyridazines. The Suzuki coupling is often the preferred initial choice due to its use of less toxic and more environmentally benign boron reagents, as well as the ease of byproduct removal.[7] However, for substrates with sensitive or coordinating functional groups, or where the corresponding boronic acid is unstable, the Stille coupling often demonstrates superior performance with higher yields and broader functional group tolerance, despite the challenges associated with the toxicity and removal of organotin compounds.[4][7] The selection of the optimal method will ultimately depend on a careful consideration of the specific substrate, the desired functional group tolerance, and the practical aspects of reagent availability and purification.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
In Silico Docking of Pyridazine Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent in silico docking studies on various pyridazine analogs. It delves into their potential as inhibitors for a range of biological targets, supported by experimental data and detailed methodologies.
Recent research has highlighted the versatility of the pyridazine scaffold in designing potent inhibitors for various therapeutic targets. In silico docking studies have been instrumental in elucidating the binding modes and predicting the affinities of these analogs, guiding further experimental validation. This guide summarizes key findings from recent studies, comparing the performance of different pyridazine derivatives against targets in oncology, inflammation, and infectious diseases.
Comparative Docking Performance and Experimental Validation
The following table summarizes the quantitative data from in silico docking and corresponding experimental assays for various pyridazine analogs, offering a comparative perspective on their efficacy and potential.
| Compound Class | Target Protein(s) | Docking Score/Binding Energy (kcal/mol) | Experimental Validation (IC50/MIC) | Reference Compound(s) | Key Findings |
| Triazolo[4,3-b]pyridazine Derivatives | c-Met, Pim-1 | Not explicitly stated, but showed a similar mode of interaction to docked ligands. | Compound 4g : c-Met IC50 = 0.163 µM, Pim-1 IC50 = 0.283 µM.[1] | Staurosporine | Compound 4g demonstrated potent dual inhibitory activity and induced apoptosis in MCF-7 cells.[1] |
| Pyrazole–pyridazine Hybrids | COX-2 | Not explicitly stated, but interactions with key residues were analyzed. | Compound 6f : COX-2 IC50 = 1.15 µM.[2] | Celecoxib | The amino moiety of the pyrazole ring in 6f showed an additional interaction with Phe504, potentially enhancing its inhibitory activity.[2] |
| Pyridazinone Scaffolds | HIV Reverse Transcriptase | Good docking scores reported for compounds 3a and 3c-h , comparable to the reference. | Cytotoxicity (LC50) was evaluated, with compound 2c showing an LC50 of 2.23 µg/mL.[3] | Doravirine | Several synthesized compounds exhibited favorable binding affinities and ADME properties, suggesting their potential as anti-HIV agents.[3] |
| Tetrahydroimidazo[1,2-b]pyridazine-Sulfonamides | Kinases linked to MCF-7 and SK-MEL-28 cancer cells | Strong binding was observed for compounds 4e and 4f . | Compounds 4e and 4f exhibited IC50 values ranging from 1 to 10 µM against MCF-7 and SK-MEL-28 cell lines.[4] | 5-Fluorouracil, Etoposide | The potent anticancer activity of compounds 4e and 4f was correlated with their strong binding to relevant kinases.[4] |
| Pyridazinone Derivatives | Bacterial Proteins (e.g., from S. aureus) | Compound 13 : -7.31 kcal/mol.[5] | Compounds 7 and 13 showed MIC values in the range of 3.74–8.92 µM against S. aureus (MRSA), P. aeruginosa, and A. baumannii.[5] | Amikacin | The binding free energy from docking studies was consistent with the experimental antibacterial activity.[5] |
| 3,6-Disubstituted Pyridazines | Cyclin-Dependent Kinase 2 (CDK2) | Not explicitly stated, but docking was performed. | Compound 11m : CDK2 IC50 = 20.1 nM.[6] | Not specified | Compound 11m , featuring two morpholine moieties, was identified as a potent CDK2 inhibitor with significant anti-proliferative activity.[6] |
| New Pyridazine Scaffolds | COX-1, COX-2 | Docking of compound 6b into the COX-2 active site was performed to rationalize selectivity. | Compound 6b : COX-2 IC50 = 0.18 µM, with a selectivity index of 6.33.[7] | Indomethacin, Celecoxib | Compound 6b showed enhanced potency and selectivity for COX-2 over COX-1, with comparable in vivo anti-inflammatory activity to reference drugs.[7] |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.
In Silico Molecular Docking
-
Software: Molecular Operating Environment (MOE) and AutoDock Vina 4.2 were among the software packages used for docking simulations.[2]
-
Target Preparation: Crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Unbound molecules were typically removed from the PDB file prior to docking.[2]
-
Ligand Preparation: The 3D structures of the pyridazine analogs were generated and energy-minimized before docking.
-
Docking Protocol: A common approach involved self-docking of a co-crystallized ligand to validate the docking procedure.[2] The synthesized compounds were then docked into the active site of the target protein. The Lamarckian genetic algorithm was mentioned as one of the search algorithms used.
-
Analysis: The interactions between the ligands and the protein's active site residues were analyzed. Key parameters evaluated included binding energy (kcal/mol) and inhibition constant (µM).
In Vitro Assays
-
Enzyme Inhibition Assays: The inhibitory activity of the synthesized compounds against their target enzymes (e.g., c-Met, Pim-1, COX-1, COX-2, CDK2) was determined to calculate IC50 values.[1][6][7]
-
Cytotoxicity and Antiproliferative Assays: The cytotoxic effects of the compounds were evaluated against various human cancer cell lines (e.g., A-549, MCF-7, SK-MEL-28, HCT-116, HepG2) using standard methods to determine IC50 or GI% values.[1][4][8]
-
Antibacterial Activity Assays: The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against different bacterial strains, including resistant ones like MRSA.[5]
Cell-Based Assays
-
Cell Cycle Analysis: Flow cytometry was used to investigate the effect of compounds on the cell cycle distribution of cancer cells.[1]
-
Apoptosis Assays: The induction of apoptosis was evaluated by methods such as measuring caspase-9 levels.[1]
-
Western Blot Analysis: The effect of compounds on signaling pathways, such as the PI3K/AKT/mTOR pathway, was investigated by measuring the phosphorylation levels of key proteins.[1]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in these studies, the following diagrams outline a typical in silico docking workflow and a relevant signaling pathway.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds Synthesized from 3,6-Dichloropyridazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for novel compounds derived from 3,6-dichloropyridazine, a versatile starting material in medicinal chemistry. Due to the limited availability of published research on novel compounds synthesized directly from 3,6-dichloro-4,5-dimethylpyridazine, this document focuses on the closely related and extensively studied 3,6-dichloropyridazine. The information presented herein, including experimental data, detailed protocols, and structural validation, is intended to assist researchers in the design and synthesis of new pyridazine-based therapeutic agents.
Comparison of Synthetic Routes and Biological Activities
The synthesis of novel compounds from 3,6-dichloropyridazine primarily involves nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functional groups, leading to a wide range of biologically active molecules. The following tables summarize key synthetic strategies and the activities of the resulting compounds.
Table 1: Comparison of Synthetic Routes for Novel Pyridazine Derivatives
| Route | Reaction Type | Reagents & Conditions | Product Type | Reported Yield (%) | Advantages | Disadvantages |
| 1 | Nucleophilic Aromatic Substitution | Amines, Alcohols, or Thiols; Base (e.g., K₂CO₃, Et₃N); Solvent (e.g., Ethanol, DMF) | 3-Amino-, 3-Alkoxy-, or 3-Thio-6-chloropyridazines | 60-95% | High yields, mild reaction conditions, readily available reagents. | Limited to nucleophilic displacement of one chlorine atom. |
| 2 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Boronic acids or Alkynes; Palladium catalyst (e.g., Pd(PPh₃)₄); Base (e.g., Na₂CO₃); Solvent (e.g., Toluene, Dioxane) | 3,6-Diaryl- or 3,6-Dialkynylpyridazines | 50-85% | Formation of C-C bonds, access to a wide range of derivatives. | Requires anhydrous conditions, catalyst can be expensive. |
| 3 | Two-Step Synthesis of 3-Amino-6-chloropyridazine | 1. Aqueous Ammonia, 1,4-Dioxane, 100°C. | 3-Amino-6-chloropyridazine | 81-94%[1] | High-yielding, straightforward procedure. | Requires elevated temperature and pressure. |
| 4 | Synthesis of Chloropyridazine Hybrids | 1. 4-Hydroxybenzaldehyde, K₂CO₃, Isopropanol, reflux. 2. Substituted acetophenones, KOH, Ethanol, rt. | 4-Chloropyridazinoxyphenyl chalcone hybrids | 40-80%[2] | Molecular hybridization strategy to combine pharmacophores. | Multi-step synthesis can be time-consuming. |
Table 2: Biological Activities of Novel Pyridazine Derivatives
| Compound Class | Target | Key Findings | IC₅₀ Values | Reference |
| 4-Chloropyridazinoxyphenyl chalcone hybrids | Anticancer (Apoptosis induction, PARP-1 inhibition) | Significant growth inhibition in various cancer cell lines. | 0.2 - 5 µM (against different cell lines) | [2] |
| 3,6-Disubstituted Pyridazines | Neuroprotective (EAAT2 Activators) | Showed antihypersensitive profile in a neuropathic pain model. | Not explicitly stated, but effective at 3.28 mg/kg | |
| N-(methyl-d3) pyridazine-3-carboxamide derivatives | Autoimmune Diseases (TYK2 inhibitors) | Exhibited acceptable inhibition of STAT3 phosphorylation. | Not explicitly stated | |
| 3-Amino-6-arylpyridazines | Antimicrobial | Some compounds showed activity against Gram-positive and Gram-negative bacteria. | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
This protocol describes the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous Ammonia
-
1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
In a 100 mL single-necked round-bottom flask, combine 2.98 g (20 mmol) of 3,6-dichloropyridazine, 2.10 g (60 mmol) of aqueous ammonia, and 30 mL of DMF.[1]
-
Stir the mixture at 100°C for 9 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or silica gel column chromatography to yield 3-amino-6-chloropyridazine. The calculated yield is approximately 90.63%.[1]
Protocol 2: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde
This protocol details the synthesis of a key intermediate for chloropyridazine hybrids via an ether linkage.
Materials:
-
3,6-Dichloropyridazine
-
4-Hydroxybenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of 3,6-dichloropyridazine in isopropanol, add 4-hydroxybenzaldehyde and anhydrous potassium carbonate.[2]
-
Reflux the reaction mixture for 24 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. The reported yield is between 50-70%.[2]
Structural Validation
The structures of the synthesized compounds are typically validated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms. For example, in the synthesis of 3,6-dichloropyridazine, the ¹H NMR spectrum in deuterochloroform shows a singlet at 7.514 ppm.[4]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected product has been formed. For 3,6-dichloropyridazine, the MS (ESI) shows a peak at m/z 150.2 (M+H)⁺.[5]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic routes and experimental workflows described in this guide.
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
Harnessing the Therapeutic Potential of Pyridazine Scaffolds: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile core for designing novel therapeutic agents.[1] Recent research has focused on the development of new pyridazine derivatives with potent and selective inhibitory activity against a range of biological targets implicated in cancer and inflammation. This guide provides a comparative analysis of the efficacy of these novel derivatives against established inhibitors, supported by experimental data and detailed methodologies.
I. Pyridazine Derivatives as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] Several novel pyridazine derivatives have demonstrated potent and selective COX-2 inhibitory activity, rivaling or even surpassing that of the well-known inhibitor, celecoxib.
Comparative Efficacy of Pyridazine-based COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Index (SI) COX-1/COX-2 | Reference Inhibitor | IC50 (nM) | SI |
| Compound 3g | COX-2 | 43.84 | 11.51 | Celecoxib | 73.53 | 11.78 |
| Indomethacin | 739.2 | - | ||||
| Compound 23g | COX-2 | 43.84 | 11.51 | Celecoxib | 73.53 | 11.87 |
| Indomethacin | 739.2 | - | ||||
| Compound 69a | COX-2 | 15.50 | 21.29 | Celecoxib | 17.79 | - |
| Compound 74b | COX-2 | 17.70 | >20 | Celecoxib | 17.79 | - |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of the synthesized pyridazine derivatives was determined using a COX inhibitor screening assay kit. The assay is based on the principle of competition between the test compounds and arachidonic acid for binding to the active site of the COX enzyme.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Assay Procedure: The test compounds and reference drugs (celecoxib and indomethacin) were pre-incubated with the COX enzyme (COX-1 or COX-2) in a reaction buffer for a specified period.
-
Substrate Addition: Arachidonic acid was then added to initiate the enzymatic reaction.
-
Detection: The production of prostaglandin H2 (PGH2), the product of the COX reaction, was measured colorimetrically.
-
Data Analysis: The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were calculated from the concentration-response curves. The selectivity index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[2][3]
Signaling Pathway: Prostaglandin Synthesis
Caption: The COX pathway and points of inhibition.
II. Pyridazine Derivatives as JNK1 Inhibitors in Cancer
c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK1 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[4][5]
Comparative Efficacy of a Pyridazine-based JNK1 Inhibitor
| Compound | Cell Line | % Growth Inhibition | Known Inhibitor | Target |
| Compound 9e | A498 (Renal Cancer) | 97.91 | Sorafenib | Multi-kinase inhibitor |
| T-47D (Breast Cancer) | 79.98 |
Experimental Protocol: In Vitro Cell Proliferation Assay (NCI-60 Screen)
The antiproliferative activity of the synthesized pyridazine derivatives was evaluated against the NCI-60 panel of human tumor cell lines.
-
Cell Culture: The 60 human tumor cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. The test compound was then added at a single concentration.
-
Incubation: The plates were incubated for an additional 48 hours.
-
Staining and Measurement: The assay was terminated by the addition of trichloroacetic acid. The cells were then stained with sulforhodamine B (SRB). The absorbance was measured at 515 nm.
-
Data Analysis: The percentage growth inhibition was calculated relative to control wells.[4][5]
Signaling Pathway: JNK1 in Cancer Proliferation
Caption: The JNK1 signaling cascade in cancer.
III. Pyridazinone Derivatives as EED Inhibitors for Prostate Cancer
The Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is often dysregulated in cancer. Targeting the Embryonic Ectoderm Development (EED) subunit of PRC2 represents a novel allosteric inhibition strategy.[6]
Comparative Efficacy of a Pyridazinone-based EED Inhibitor
| Compound | Target | IC50 (µM) | Known Inhibitor | Target | IC50 (µM) |
| Compound 39 | EED | 0.62 | EEDi-5273 | EED | Not specified in abstract |
Experimental Protocol: EED Inhibitor AlphaLISA Assay
The inhibitory activity of the pyridazinone derivatives against the EED protein was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) competition assay.
-
Reagents: Biotinylated H3K27me3 peptide, GST-tagged EED protein, streptavidin-coated donor beads, and anti-GST acceptor beads were used.
-
Assay Principle: In the absence of an inhibitor, the biotinylated H3K27me3 peptide binds to the GST-EED protein, bringing the donor and acceptor beads into close proximity, resulting in a luminescent signal.
-
Inhibition: The test compounds compete with the H3K27me3 peptide for binding to EED, leading to a decrease in the luminescent signal.
-
Procedure: The test compounds were incubated with GST-EED and the biotinylated H3K27me3 peptide. Donor and acceptor beads were then added, and the plates were incubated in the dark.
-
Detection: The AlphaLISA signal was read on an EnVision plate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves.[6]
Experimental Workflow: EED Inhibitor Screening
Caption: Drug discovery workflow for EED inhibitors.
This guide highlights the significant potential of pyridazine derivatives as potent and selective inhibitors for various therapeutic targets. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development, paving the way for the advancement of novel pyridazine-based therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,6-Dichloro-4,5-dimethylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 3,6-dichloro-4,5-dimethylpyridazine (CAS No: 34584-69-5). The following procedures are based on best practices for hazardous chemical waste management and information available for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator[5].
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory or under a chemical fume hood[2].
-
Ensure that an eyewash station and safety shower are readily accessible[3].
Hazard Identification and Classification
The following table summarizes the available hazard information for this compound and its close analogs.
| Hazard Category | GHS Classification | Source |
| Acute Toxicity, Oral | Warning: Harmful if swallowed (H302) | [1] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) - Based on 3,6-dichloro-4-methylpyridazine | [2][4] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) - Based on 3,6-dichloro-4-methylpyridazine | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335) - Based on 3,6-dichloro-4-methylpyridazine | [2] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common practice for similar chlorinated compounds[5].
Experimental Protocol for Waste Neutralization (Hypothetical - For Illustrative Purposes Only - Must be validated by a qualified chemist):
Note: The following is a generalized protocol for the potential neutralization of a chlorinated organic compound and should not be attempted without a thorough risk assessment and approval from your institution's EHS department.
-
Preparation: Work in a chemical fume hood and wear all required PPE.
-
Reaction Setup: In a suitably sized reaction vessel, dissolve the this compound waste in a high-boiling point solvent (e.g., xylene).
-
Dechlorination: Under controlled conditions and with appropriate temperature monitoring, a chemical reductant (e.g., sodium borohydride in the presence of a catalyst) could potentially be used to dechlorinate the pyridazine ring. This is a hazardous reaction that should only be performed by experienced chemists.
-
Quenching: After the reaction is complete, the mixture would need to be carefully quenched.
-
Waste Collection: The resulting solution should be collected in a designated hazardous waste container.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains[2][5].
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[3][5].
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[2][3].
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2][5].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2][5].
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2][5].
Disclaimer: This information is intended as a guide and is based on data for similar chemical compounds. It is not a substitute for a formal risk assessment or the guidance of a qualified professional. Always refer to your institution's specific safety protocols and the relevant Safety Data Sheet for the most accurate and up-to-date information.
References
Personal protective equipment for handling 3,6-Dichloro-4,5-dimethylpyridazine
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3,6-Dichloro-4,5-dimethylpyridazine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Chemical Data
While comprehensive toxicological data for this compound is limited, its classification as a chlorinated pyridazine suggests potential hazards. Based on safety data sheets for similar compounds, such as 3,6-Dichloro-4-methylpyridazine, it is considered hazardous.[1] The primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Aggregated GHS information for this compound indicates it is harmful if swallowed.[4]
Summary of Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 34584-69-5 | [5] |
| Molecular Formula | C₆H₆Cl₂N₂ | [4] |
| Molecular Weight | 177.03 | [4] |
| Appearance | Brown Powder/Solid | [1][3] |
| Melting Point | 109-111 °C | [4] |
| Boiling Point | 149 - 151 °C | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE and engineering controls is mandatory to minimize exposure.
-
Engineering Controls :
-
Personal Protective Equipment :
-
Eye and Face Protection : Wear chemical safety goggles. A face shield is recommended when there is a risk of splashing.
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable option.[3] For prolonged or direct contact, consider thicker gloves or double-gloving.
-
Lab Coat : A flame-resistant lab coat that is fully buttoned is mandatory.
-
Clothing : Wear long pants and closed-toe shoes.
-
-
Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6]
-
Operational Plan: Step-by-Step Handling Procedure
This protocol details the safe handling of this compound from preparation to use.
-
Preparation :
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily available inside the fume hood.
-
Don all required PPE before entering the designated handling area.
-
-
Weighing and Transfer :
-
In the fume hood, carefully open the container.
-
Use a clean spatula to transfer the solid to a tared weigh boat, minimizing dust formation.
-
Close the container tightly after use.
-
Transfer the weighed compound to the reaction vessel.
-
If any material is spilled, clean it up immediately following the spill response protocol.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate the work area in the fume hood.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Segregation :
-
All waste contaminated with this compound is to be treated as halogenated chemical waste .
-
Keep halogenated and non-halogenated waste streams separate.
-
-
Waste Collection :
-
Solid Waste : Dispose of contaminated items such as gloves, weigh boats, and paper towels in a designated, sealed, and clearly labeled container for solid halogenated waste.[6]
-
Liquid Waste : Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for liquid halogenated waste.
-
Sharps : Dispose of any contaminated sharps in a designated sharps container for chemical waste.
-
-
Final Disposal :
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the waste through your institution's licensed professional waste disposal service.[6] Do not pour down the drain or dispose of in regular trash.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Spill : Evacuate the area. For a small spill, use an inert absorbent material, sweep it up, and place it in a suitable container for disposal.[1][6] Avoid creating dust. For large spills, contact your institution's emergency response team.
Visual Workflow and Hazard-PPE Relationship
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
